Darunavir
Descripción
Propiedades
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-HEXNFIEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046779 | |
| Record name | Darunavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Darunavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Approximately 0.15 mg/mL at, 6.68e-02 g/L | |
| Record name | Darunavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Darunavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White, amorphous solid | |
CAS No. |
206361-99-1 | |
| Record name | Darunavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206361-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darunavir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206361991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Darunavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Darunavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DARUNAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO603Y8113 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Darunavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7788 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Darunavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74-76, 74 °C (decomposes) | |
| Record name | Darunavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Darunavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7788 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular interactions between the potent antiretroviral drug Darunavir and the active site of the Human Immunodeficiency Virus type 1 (HIV-1) protease. Understanding these intricate interactions at a molecular level is paramount for the ongoing development of novel protease inhibitors and for combating the challenge of drug resistance. This document details the quantitative binding data, experimental methodologies used to elucidate these interactions, and visual representations of the underlying processes.
Core Molecular Interactions
This compound, a second-generation protease inhibitor, was meticulously designed to form robust interactions with the HIV-1 protease, particularly with its highly conserved backbone atoms. This strategy confers a high genetic barrier to resistance, as mutations in the backbone are often detrimental to the enzyme's function.[1][2]
The primary mode of interaction is through an extensive network of hydrogen bonds within the protease active site. This compound lodges itself in the active site, competitively inhibiting the binding of the natural Gag-Pol polyprotein substrates and thus preventing their cleavage, a crucial step in the viral maturation process.[1][3] Key residues in the protease active site that form hydrogen bonds with this compound include the catalytic aspartates Asp25 and Asp25', as well as backbone atoms of Asp29, Asp30, Asp30', and Gly27.[1] The bis-tetrahydrofuran (bis-THF) moiety of this compound plays a critical role in forming strong hydrogen bonds with the backbone amide groups of Asp29 and Asp30.[2][4]
The molecular flexibility of this compound allows it to adapt to the shape of the protease active site, including in the presence of mutations that might alter the active site's conformation.[3] This adaptability, combined with its extensive interactions with the stable backbone of the protease, contributes to its high potency against both wild-type and multi-drug resistant HIV-1 strains.[1][2][5]
Quantitative Binding and Thermodynamic Data
The potency of this compound is reflected in its exceptional binding affinity for the HIV-1 protease. The following tables summarize key quantitative data from various studies, providing a comparative overview of its interaction with wild-type and mutant protease variants.
| Parameter | Value | Protease Variant | Reference(s) |
| Dissociation Constant (Kd) | 4.5 x 10-12 M (4.5 pM) | Wild-Type | [1][2][6] |
| Inhibition Constant (Ki) | 16 pM | Wild-Type | [5] |
| Binding Enthalpy (ΔH) | -12.1 kcal/mol | Wild-Type | [2] |
Table 1: Binding Affinity and Thermodynamics of this compound with Wild-Type HIV-1 Protease. This table highlights the extremely tight binding of this compound to the wild-type enzyme, characterized by a picomolar dissociation constant and a favorable enthalpic contribution.
| Protease Mutant | Fold Change in Ki (relative to Wild-Type) | Reference(s) |
| V32I/L33F | >20 | [7] |
| I50V | 30 | [2] |
| I84V | 3 | [8] |
| Heavily Mutated (20 mutations) | up to 13,000 | [4] |
Table 2: Impact of Resistance Mutations on this compound Binding Affinity. This table illustrates how specific mutations in the protease can decrease the binding affinity of this compound, leading to drug resistance. The fold change in the inhibition constant (Ki) indicates the degree of resistance conferred by the mutation(s).
Experimental Protocols
The characterization of this compound's interaction with the HIV-1 protease relies on a combination of powerful biophysical and computational techniques. The following sections provide detailed methodologies for the key experiments cited in this guide.
X-Ray Crystallography of the this compound-Protease Complex
X-ray crystallography provides a static, high-resolution three-dimensional structure of the this compound-protease complex, revealing the precise atomic-level interactions.
1. Protein Expression and Purification:
-
The gene for HIV-1 protease (wild-type or mutant) is cloned into an expression vector (e.g., pET24d) and transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).[9]
-
Protein expression is induced, and the cells are harvested and lysed.
-
The protease is purified using a series of chromatography steps, such as affinity chromatography, ion exchange chromatography, and size-exclusion chromatography, to achieve high purity.[9]
2. Crystallization:
-
The purified protease is concentrated to an appropriate level (e.g., 10-20 mg/mL).
-
The protease is incubated with an excess of this compound to ensure complex formation.
-
Crystallization conditions are screened using techniques like hanging-drop or sitting-drop vapor diffusion, varying parameters such as precipitant type and concentration, pH, and temperature.[10]
-
Crystals of the this compound-protease complex are grown to a suitable size for X-ray diffraction.
3. Data Collection:
-
A single crystal is cryo-protected and flash-cooled in liquid nitrogen.
-
The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam, typically at a synchrotron source.[9]
-
Diffraction data are collected as a series of images as the crystal is rotated in the X-ray beam.[9]
4. Structure Determination and Refinement:
-
The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[9]
-
The phase problem is solved using molecular replacement, using a known protease structure as a search model.
-
An initial electron density map is calculated, into which the atomic model of the protease and this compound is built and refined.[11]
-
The model is refined against the experimental data to improve its agreement with the observed diffraction pattern, resulting in a final high-resolution structure.[11]
X-ray Crystallography Workflow.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of the binding interaction between this compound and HIV-1 protease in solution, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
1. Sample Preparation:
-
Purified HIV-1 protease (wild-type or mutant) and this compound are prepared in an identical, well-matched buffer to minimize heats of dilution.[6]
-
The concentrations of both the protease and this compound are accurately determined.
-
All solutions are thoroughly degassed to prevent the formation of air bubbles in the calorimeter.[6]
2. ITC Experiment Setup:
-
The sample cell of the ITC instrument is filled with the purified protease solution (e.g., 10 µM).
-
The injection syringe is filled with the this compound solution at a concentration typically 10-20 times higher than the protease concentration (e.g., 100-200 µM).[2]
3. Titration and Data Acquisition:
-
The experiment is performed at a constant temperature.
-
A series of small, precise injections of the this compound solution are made into the protease solution in the sample cell.
-
The heat released or absorbed upon each injection is measured by the instrument.[2][6]
-
The titration continues until the protease is saturated with this compound.
4. Data Analysis:
-
The raw data, a series of heat-change peaks for each injection, is integrated to obtain the heat change per mole of injectant.
-
A binding isotherm is generated by plotting the heat change against the molar ratio of this compound to protease.[2]
-
The binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Ka (and its inverse, the dissociation constant Kd), ΔH, and the stoichiometry of binding (n).[2][8] The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[6]
Isothermal Titration Calorimetry Workflow.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the this compound-protease complex at the atomic level, offering insights into the flexibility of the complex, the stability of interactions over time, and the energetic contributions of individual residues to binding.
1. System Preparation:
-
The simulation starts with a high-resolution crystal structure of the this compound-protease complex (obtained from X-ray crystallography).
-
The complex is placed in a simulation box filled with explicit water molecules to mimic the cellular environment.
-
Ions are added to neutralize the system and to achieve a physiological salt concentration.
2. Energy Minimization and Equilibration:
-
The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial structure.
-
The system is gradually heated to the desired simulation temperature (e.g., 300 K) and equilibrated at constant temperature and pressure to allow the solvent and ions to relax around the protein-ligand complex.[12]
3. Production MD Simulation:
-
A long-timescale (nanoseconds to microseconds) MD simulation is performed, where the motions of all atoms in the system are calculated by integrating Newton's equations of motion.[12]
-
The trajectory of the atoms over time is saved for subsequent analysis.
4. Trajectory Analysis:
-
The stability of the simulation is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
The flexibility of different regions of the protein is analyzed by calculating the root-mean-square fluctuation (RMSF) of individual residues.
-
The hydrogen bond network between this compound and the protease is analyzed throughout the simulation to assess the stability of these key interactions.
-
Binding free energies can be calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the strength of the interaction and identify key residues contributing to binding.[3]
Mechanism of Action of this compound.
Conclusion
The potent inhibitory activity of this compound against HIV-1 protease is a direct result of its meticulously designed molecular interactions within the enzyme's active site. The extensive network of hydrogen bonds, particularly with the conserved backbone atoms, its high binding affinity, and its ability to adapt to mutations are key factors contributing to its clinical efficacy and high barrier to resistance. The combination of X-ray crystallography, isothermal titration calorimetry, and molecular dynamics simulations has been instrumental in elucidating these interactions, providing a detailed and dynamic understanding that continues to guide the development of next-generation antiretroviral therapies.
References
- 1. Binding Kinetics of this compound to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 3. The structural, dynamic, and thermodynamic basis of this compound resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic and structural analysis of HIV protease resistance to this compound - analysis of heavily mutated patient-derived HIV-1 proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and thermodynamic basis of amprenavir/darunavir and atazanavir resistance in HIV-1 protease with mutations at residue 50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Factors Associated with the Selection of Mutations Conferring Resistance to Protease Inhibitors (PIs) in PI-Experienced Patients Displaying Treatment Failure on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular dynamics simulation approach for discovering potential inhibitors against SARS-CoV-2: A structural review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein X-ray Crystallography: Principles & The Technique [proteinstructures.com]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and dissociation constant of Darunavir, a potent protease inhibitor used in the treatment of HIV-1 infection. The document details the quantitative binding parameters, the experimental methodologies used for their determination, and the underlying mechanism of action.
Quantitative Binding Data
This compound exhibits exceptionally high binding affinity for the wild-type HIV-1 protease, a key enzyme in the viral life cycle. This high affinity is a major contributor to its potent antiviral activity and high genetic barrier to resistance. The binding is characterized by a very slow dissociation rate, leading to a prolonged interaction with the enzyme.
The binding affinity of this compound is quantified by its dissociation constant (Kd) and inhibition constant (Ki). The following tables summarize the key quantitative data from various studies, comparing the binding of this compound to wild-type (WT) and mutant forms of HIV-1 protease.
Table 1: Dissociation and Inhibition Constants of this compound for Wild-Type HIV-1 Protease
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 4.5 x 10⁻¹² M (4.5 pM) | Not Specified | |
| Dissociation Constant (Kd) | < 10⁻¹² M (< 1 pM) | Surface Plasmon Resonance (SPR) | |
| Inhibition Constant (Ki) | 8.12 nM | Fluorescence-based Assay | |
| Inhibition Constant (Ki) | 1.58 ± 0.11 nM | Chromogenic Substrate Assay |
Table 2: Comparative Binding Kinetics of this compound and Other Protease Inhibitors for Wild-Type HIV-1 Protease
| Protease Inhibitor | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (Kd) (M) | Dissociative Half-life (t½) | Reference |
| This compound | ~2 x 10⁶ | < 10⁻⁵ | < 10⁻¹² | > 240 hours | |
| Amprenavir | ~2 x 10⁶ | ~10⁻² | ~10⁻⁸ | ~1 minute | |
| Atazanavir | ~10⁵ | ~10⁻³ | ~10⁻⁸ | ~10 minutes | |
| Lopinavir | ~10⁵ | ~10⁻³ | ~10⁻⁸ | ~10 minutes | |
| Tipranavir | ~10⁵ | ~10⁻³ | ~10⁻⁸ | ~10 minutes |
Table 3: Binding Affinity of this compound for Multidrug-Resistant (MDR) HIV-1 Protease Variants
| Protease Variant | Inhibition Constant (Ki) (nM) | Fold Change in Ki (vs. WT) | Method | Reference |
| MUT-1 | 26.34 | ~3.2 | Fluorescence-based Assay | |
| MUT-2 | 32.85 | ~4.0 | Fluorescence-based Assay | |
| MUT-3 | 44.70 | ~5.5 | Fluorescence-based Assay | |
| PRP51 | 37,000 (KL) | ~7400 | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
The determination of this compound's binding affinity and kinetics primarily relies on two biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It allows for the determination of both the association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated (K_d = k_off / k_on).
Detailed Methodology:
-
Immobilization of HIV-1 Protease:
-
Recombinant wild-type or mutant HIV-1 protease is covalently immobilized on a sensor chip surface (e.g., a Biacore CM5 chip).
-
The immobilization level is typically in the range of 1,500 to 3,000 resonance units (RU) to ensure an adequate signal response while minimizing mass transport limitations.
-
-
Analyte Preparation:
-
This compound is dissolved in a suitable running buffer, which may contain a small percentage of DMSO to ensure solubility. The DMSO concentration should be matched in the running buffer to minimize bulk refractive index effects.
-
-
Interaction Analysis:
-
A series of this compound concentrations are injected over the immobilized protease surface at a constant flow rate (e.g., 90 µl/min) to monitor the association phase.
-
The injection period is typically around 215 seconds.
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-protease complex. The dissociation is monitored for a prolonged period (e.g., 1,000 seconds or longer) due to the very slow dissociation rate of this compound.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using evaluation software (e.g., Biacore T100 Evaluation Software).
-
This analysis yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
-
-
Surface Regeneration:
-
Between different analyte injections, the sensor surface is regenerated to remove the bound this compound. A solution of 100% ethylene glycol can be used for this purpose.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (HIV-1 protease). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Detailed Methodology:
Due to the extremely high affinity of this compound for wild-type HIV-1 protease, direct titration can be challenging. Therefore, a competitive binding experiment is often employed.
-
Sample Preparation:
-
Purified HIV-1 protease is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
For competitive binding, the protease solution in the cell also contains a weaker, known inhibitor (e.g., acetyl-pepstatin) at a concentration significantly above its K_d.
-
All solutions must be prepared in the same buffer and thoroughly degassed to avoid air bubbles.
-
-
Titration:
-
A series of small, precise injections of the this compound solution are made into the protease solution in the sample cell.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat pulses, is integrated to determine the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a competitive binding model) to determine the thermodynamic parameters for the displacement of the weaker inhibitor by this compound.
-
From this, the high-affinity K_d of this compound can be accurately calculated.
-
Mechanism of Action and Experimental Workflow
This compound functions as a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the protease from cleaving the viral Gag-Pol polyproteins into functional proteins required for the maturation of new, infectious virions.
This compound's Mechanism of Action
The following diagram illustrates the direct inhibition of HIV-1 protease by this compound, which ultimately blocks viral maturation.
Caption: this compound directly inhibits HIV-1 protease, preventing the cleavage of Gag-Pol polyproteins and resulting in the formation of immature, non-infectious virions.
Experimental Workflow for Binding Affinity Determination
The general workflow for determining the binding affinity of this compound to HIV-1 protease using biophysical methods like SPR or ITC is depicted below.
Caption: A generalized workflow for determining the binding affinity of this compound to HIV-1 protease, from preparation to data analysis.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro efficacy of Darunavir (DRV), a potent protease inhibitor, against wild-type Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a cornerstone of modern antiretroviral therapy, and understanding its fundamental antiviral properties is critical for ongoing research and drug development efforts. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and the experimental workflows used to characterize its efficacy.
Quantitative Efficacy of this compound Against Wild-Type HIV-1
This compound exhibits exceptional potency against wild-type HIV-1 strains in a variety of in vitro assay systems. Its efficacy is quantified through several key parameters, including the 50% inhibitory concentration (IC50), the 50% effective concentration (EC50), and the dissociation constant (Kd). These values consistently demonstrate this compound's ability to inhibit viral replication at nanomolar and even picomolar concentrations.
| Parameter | Value | Cell Line/Assay System | Reference |
| IC50 | 3 - 6 nM | Laboratory HIV-1 strains | |
| IC50 | 0.003 µmol/L (3 nM) | Acutely infected T-cells, peripheral blood and macrophages | [1] |
| EC50 | 1 - 5 nM | Wild-type HIV-1 and HIV-2 | [1][2] |
| EC50 | 0.52 nM (median) | Broad panel of HIV-1 major group (M) and outlier group (O) primary isolates in peripheral blood mononuclear cells | [3] |
| EC50 | 1.79 nM (median) | HIV-1 subtype B | [4] |
| EC50 | 1.12 nM (median) | HIV-1 subtype C | [4] |
| EC50 | 1.27 nM (median) | HIV-1 CRF01_AE | [4] |
| EC90 | 2.7 - 13 nM | Wild-type HIV-1 and HIV-2 | [1][2] |
| Kd | 4.5 x 10-12 M | HIV-1 Protease | [5][6] |
| Ki | 16 pM | HIV-1 Protease | [7] |
Mechanism of Action: Inhibition of HIV-1 Protease
This compound's primary mechanism of action is the potent and specific inhibition of the HIV-1 protease enzyme.[8][9] This viral enzyme is essential for the maturation of newly formed virus particles, as it cleaves the Gag-Pol polyproteins into their functional protein and enzyme components.[8][9] By binding to the active site of the HIV-1 protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious virions.[8][9]
This compound is a nonpeptidic protease inhibitor that forms extensive hydrogen bonds with the backbone of the protease active site.[5] This strong interaction, reflected in its low dissociation constant (Kd), makes it a highly potent inhibitor.[5][6] A key feature of this compound is its ability to interact with the stable, conserved regions of the protease backbone, which contributes to its high genetic barrier to resistance.[5] Furthermore, this compound has been shown to inhibit the dimerization of HIV-1 protease monomers, adding another layer to its antiviral activity.[7][10]
Experimental Protocols
The in vitro efficacy of this compound is determined through a series of well-established experimental protocols. These assays are designed to measure the inhibition of viral replication in cell culture and the direct inhibition of the HIV-1 protease enzyme.
Cell-Based Antiviral Activity Assay (EC50 Determination)
This assay determines the concentration of this compound required to inhibit 50% of viral replication in a cell culture system.
a. Cell Culture and Virus Propagation:
-
Maintain a suitable host cell line, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs), in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Prepare a stock of wild-type HIV-1 (e.g., HIV-1NL4-3) by infecting the host cells and harvesting the virus-containing supernatant. Titer the virus stock to determine the tissue culture infectious dose 50 (TCID50).
b. Antiviral Assay:
-
Seed the host cells into a 96-well microtiter plate at a predetermined density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells containing the cells. Include control wells with no drug.
-
Infect the cells with a standardized amount of HIV-1 (e.g., 100 TCID50).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for a period that allows for multiple rounds of viral replication (typically 5-7 days).
c. Quantification of Viral Replication (p24 Antigen ELISA):
-
After the incubation period, collect the cell culture supernatants.
-
Lyse the virus particles in the supernatant using a disruption buffer.
-
Coat a 96-well ELISA plate with a capture antibody specific for the HIV-1 p24 antigen.
-
Add the lysed supernatant samples and p24 standards to the wells and incubate.
-
Wash the plate and add a biotinylated detector antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of p24 in each well based on the standard curve.
d. Data Analysis:
-
Plot the percentage of inhibition of p24 production against the logarithm of the this compound concentration.
-
Determine the EC50 value by non-linear regression analysis, fitting the data to a sigmoidal dose-response curve.
HIV-1 Protease Inhibition Assay (IC50/Ki Determination)
This is a biochemical assay that directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 protease.
a. Reagents and Materials:
-
Recombinant HIV-1 protease.
-
A fluorogenic protease substrate (a synthetic peptide containing a cleavage site for HIV-1 protease, flanked by a fluorescent reporter and a quencher).
-
Assay buffer.
-
This compound and control inhibitors.
b. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound, the fluorogenic substrate, and the assay buffer.
-
Initiate the enzymatic reaction by adding a fixed amount of recombinant HIV-1 protease to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
c. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Plot the percentage of protease inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Conclusion
This compound demonstrates potent in vitro activity against wild-type HIV-1, characterized by low nanomolar to picomolar inhibitory and effective concentrations. Its mechanism of action, involving the robust inhibition of the viral protease through extensive interactions with the enzyme's backbone and the inhibition of protease dimerization, underpins its high efficacy and significant barrier to the development of resistance. The experimental protocols detailed herein represent the standard methodologies for quantifying the in vitro anti-HIV-1 activity of protease inhibitors and are essential for the continued evaluation of new antiretroviral agents.
References
- 1. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochain.com [biochain.com]
- 3. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. ablinc.com [ablinc.com]
- 6. en.hillgene.com [en.hillgene.com]
- 7. This compound, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ablinc.com [ablinc.com]
- 9. youtube.com [youtube.com]
- 10. Evaluation of this compound-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darunavir, a second-generation HIV-1 protease inhibitor (PI), stands out in the landscape of antiretroviral therapy due to its remarkably high genetic barrier to the development of drug resistance. This resilience is not conferred by a single mechanism but is rather the result of a combination of potent antiviral activity, a unique binding profile to the HIV-1 protease, and the complex, multi-mutational pathways required to overcome its inhibitory effects. This technical guide synthesizes key data on the molecular underpinnings of this compound's durability, details the experimental methodologies used to evaluate its resistance profile, and provides visual representations of the critical pathways and mechanisms involved.
Molecular Mechanisms Underpinning the High Genetic Barrier
This compound's high genetic barrier is a multifactorial phenomenon rooted in its chemical structure and its interaction with the HIV-1 protease enzyme.
1.1. Potent Binding Affinity and Slow Dissociation: this compound exhibits exceptionally high binding affinity for the wild-type HIV-1 protease, with a dissociation constant (Kd) in the picomolar range (4.5 x 10⁻¹² M), which is approximately 100 to 1000 times tighter than first-generation PIs.[1][2] This tight binding is attributed to the extensive hydrogen bond network formed between the drug and the protease, particularly with the backbone atoms of the active site residues Asp29 and Asp30.[1][3] These interactions mimic those of the natural substrate, making it difficult for the virus to evolve mutations that disrupt drug binding without compromising its own essential enzymatic activity.[1]
Furthermore, this compound has a very slow dissociation rate from the protease, with a dissociative half-life exceeding 240 hours.[4] This prolonged interaction means the inhibitor remains bound to the enzyme for an extended period, effectively neutralizing it and suppressing viral replication even if plasma drug concentrations fluctuate.
1.2. Dual Mechanism of Action: Beyond its primary role as an enzymatic inhibitor, this compound has been shown to inhibit the dimerization of the HIV-1 protease.[5][6][7][8] Protease dimerization is an essential step for its enzymatic activity. By interfering with this process, this compound presents an additional hurdle for the virus to overcome, further contributing to its high genetic barrier.
1.3. Structural Resilience to Mutations: The design of this compound, particularly the inclusion of the bis-tetrahydrofuranyl (bis-THF) urethane group, allows it to fit snugly within the substrate envelope of the protease active site.[1][3] This means that mutations that might confer resistance to other PIs by altering the shape of the active site are less effective against this compound because they would also likely impair the protease's ability to process its natural Gag-Pol polyprotein substrates, leading to a fitness cost for the virus.[9] While mutations can reduce this compound's binding affinity, a significant loss of susceptibility requires the accumulation of multiple mutations.[10][11]
Resistance Pathways and Key Mutations
The development of clinically significant resistance to this compound is a complex process that necessitates the accumulation of multiple resistance-associated mutations (RAMs). In vitro selection experiments starting with wild-type HIV-1 have proven extremely difficult in generating high-level resistance.[3]
2.1. This compound Resistance-Associated Mutations (RAMs): A specific set of eleven protease mutations has been identified as being associated with a diminished virological response to this compound in treatment-experienced patients: V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[3][10] The presence of three or more of these mutations is generally required to see a significant impact on this compound's efficacy.[10][12]
2.2. Evolutionary Pathways to High-Level Resistance: Studies involving the in vitro selection of resistance starting from multi-PI-resistant clinical isolates have revealed two independent pathways to high-level this compound resistance, anchored by the primary mutations I50V or I84V.[13] These initial major mutations are often followed by the accumulation of secondary or compensatory mutations that further decrease susceptibility and may restore viral fitness.[14] The specific pathway that emerges can be influenced by the structure of the inhibitor.[13] The V32I mutation has been identified as a critical but rare substitution that, once present, can predispose the virus to rapidly develop high-level resistance.[15][16]
Quantitative Analysis of this compound Resistance
The following tables summarize key quantitative data on this compound's potency against wild-type and mutant HIV-1 strains.
Table 1: In Vitro Susceptibility of HIV-1 to this compound and Other Protease Inhibitors
| Protease Inhibitor | Wild-Type EC50 (nM) | Fold Change in EC50 for Resistant Strains |
| This compound | ~1-5 | Requires ≥3 DRV RAMs for significant fold change [10] |
| Amprenavir | ~10-20 | Can be >100-fold with specific mutations |
| Atazanavir | ~2-5 | Can be >50-fold with specific mutations |
| Lopinavir | ~1-6 | Can be >100-fold with specific mutations |
| Tipranavir | ~20-50 | Can be >10-fold with specific mutations |
EC50 values are approximate and can vary depending on the specific assay and cell type used.
Table 2: Impact of Mutations on this compound Binding Affinity
| HIV-1 Protease Variant | Dissociation Constant (Kd) vs. This compound | Fold Change in Binding Affinity vs. Wild-Type |
| Wild-Type | 4.5 x 10⁻¹² M [1][2] | 1 |
| I84V, V82T (MDR) | Reduced by a factor of 13.3[1] | 13.3 |
| Highly Resistant Mutant (20 mutations) | Decreased by up to 13,000-fold[11] | 13,000 |
| PRP51-D25N (Highly Resistant) | 7,400-fold lower affinity[17] | 7,400 |
Table 3: Prevalence of this compound Resistance Mutations in PI-Experienced Patients
| This compound RAM | Prevalence in a Cohort of 1021 PI-Failed Genotypes[18] |
| Major Mutations | |
| I50V | 2.1% |
| I54M | 1.3% |
| L76V | 2.7% |
| I84V | 14.5% |
| Minor Mutations | |
| V11I | 3.3% |
| V32I | 3.9% |
| L33F | 11.0% |
| I47V | 2.1% |
| I54L | 2.3% |
| G73S | 12.8% |
| L89V | 2.4% |
Data from a study analyzing genotypes from patients failing various protease inhibitors.[18]
Experimental Protocols for Resistance Assessment
The evaluation of this compound's resistance profile relies on a combination of genotypic and phenotypic assays.
4.1. Genotypic Resistance Testing:
-
Objective: To identify the presence of specific resistance-associated mutations in the HIV-1 protease gene.
-
Methodology:
-
Viral RNA is extracted from a patient's plasma sample.
-
The protease-coding region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
The amplified DNA is sequenced using methods like Sanger sequencing or next-generation sequencing.[19]
-
The resulting sequence is compared to a wild-type reference sequence to identify mutations.
-
Identified mutations are cross-referenced with databases of known RAMs to predict drug susceptibility.[19][20]
-
4.2. Phenotypic Resistance Testing:
-
Objective: To directly measure the susceptibility of a patient's viral isolate to an antiretroviral drug.
-
Methodology:
-
Recombinant viruses are generated containing the protease gene from a patient's HIV-1 isolate inserted into a laboratory-adapted HIV-1 backbone.
-
These recombinant viruses are then cultured in the presence of serial dilutions of this compound.
-
The concentration of the drug that inhibits viral replication by 50% (EC50 or IC50) is determined.[21]
-
The EC50 value for the patient's virus is compared to the EC50 for a wild-type reference virus, and the result is expressed as a fold change in susceptibility.[21]
-
4.3. In Vitro Selection of Resistant Mutants:
-
Objective: To simulate the evolution of drug resistance in a controlled laboratory setting.
-
Methodology:
-
A wild-type or drug-susceptible HIV-1 strain is cultured in the presence of a low concentration of this compound.
-
The virus is allowed to replicate for a period, and then the viral supernatant is used to infect fresh cells with gradually increasing concentrations of the drug.[13]
-
This process is repeated for multiple passages, applying escalating drug pressure.[13]
-
At various passages, the viral population is genotypically and phenotypically characterized to identify the emergence of resistance mutations and changes in drug susceptibility.[6][22]
-
Visualizing Key Pathways and Mechanisms
References
- 1. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Combating HIV resistance – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding kinetics of this compound to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro selection of highly this compound-resistant and replication-competent HIV-1 variants by using a mixture of clinical HIV-1 isolates resistant to multiple conventional protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of this compound binding to monomeric HIV-1 protease: a step forward in the rational design of dimerization inhibitors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Resistance to protease inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Resistance profile of this compound: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. ajmc.com [ajmc.com]
- 13. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 14. youtube.com [youtube.com]
- 15. journals.asm.org [journals.asm.org]
- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 17. Structures of this compound-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of this compound to Wide Open Flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 20. HIV-1 genotypic and phenotypic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. In Vitro Selection of Highly this compound-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiretroviral activity of Darunavir, a second-generation HIV-1 protease inhibitor, with a specific focus on its effects within peripheral blood mononuclear cells (PBMCs) and monocyte/macrophage cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular and experimental pathways.
Quantitative Antiviral Activity of this compound
This compound exhibits potent efficacy against both wild-type and multidrug-resistant strains of HIV-1 in a variety of in vitro systems. The following tables summarize the key inhibitory and effective concentrations of this compound in relevant cell lines.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1 in Mononuclear Cell Lines
| Cell Line | HIV-1 Strain | Parameter | Value (µM) | Citation |
| Acutely Infected T-cells | Wild-type | IC50 | 0.003 | [1] |
| MT-2 | Wild-type | IC50 | ~0.003 | [1] |
| MT-2 | Wild-type | EC50 | 0.003 | [2] |
| PHA-stimulated PBMCs | Wild-type | IC50 | 0.003 | [3] |
| PHA-stimulated PBMCs | Saquinavir-resistant | IC50 | 0.003 | [3] |
| PHA-stimulated PBMCs | Amprenavir-resistant | IC50 | 0.029 | [3] |
| PHA-stimulated PBMCs | Indinavir-resistant | IC50 | 0.018 | [3] |
| PHA-stimulated PBMCs | Nelfinavir-resistant | IC50 | 0.033 | [3] |
| PHA-stimulated PBMCs | Ritonavir-resistant | IC50 | 0.032 | [3] |
Table 2: Antiviral Efficacy of this compound in Peripheral Blood Mononuclear Cells (PBMCs) against Different HIV-1 Subtypes
| HIV-1 Subtype | Parameter | Median Value (nM) | Interquartile Range (nM) | Citation |
| Group M and O Primary Isolates | EC50 | 0.52 | - | [4] |
| Subtype B | EC50 | 1.79 | 1.3-2.6 | [4] |
| Subtype C | EC50 | 1.12 | 0.8-1.4 | [4] |
| CRF01_AE | EC50 | 1.27 | 1.0-1.7 | [4] |
Table 3: Efficacy of this compound in Chronically HIV-1 Infected Monocyte/Macrophage Cell Lines
| Cell Line | Treatment | Duration | Endpoint | Result | Citation |
| U1 Macrophages | 6 µg/mL this compound | 24 hours | p24 reduction | ~45% reduction compared to control | [5] |
| U1 Macrophages | 6 µg/mL this compound | 48 hours | p24 reduction | ~28% reduction compared to control | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for the in vitro assessment of this compound's activity.
PBMC Isolation and Antiviral Assay
Objective: To determine the anti-HIV-1 activity of this compound in primary human PBMCs.
Methodology:
-
PBMC Isolation:
-
Whole blood from healthy donors is collected in tubes containing an anticoagulant (e.g., EDTA).
-
PBMCs are isolated using density gradient centrifugation (e.g., Ficoll-Paque).
-
Isolated PBMCs are washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
-
Cell Stimulation:
-
PBMCs are stimulated with phytohemagglutinin (PHA) at a concentration of 2-5 µg/mL for 2-3 days to promote T-cell proliferation and susceptibility to HIV-1 infection.
-
After stimulation, cells are washed and maintained in medium containing interleukin-2 (IL-2) at 20 U/mL.
-
-
Antiviral Assay:
-
PHA-stimulated PBMCs are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the wells.
-
Cells are then infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
The cultures are incubated for 7 days at 37°C in a humidified 5% CO2 atmosphere.
-
-
Endpoint Measurement:
-
After the incubation period, cell-free supernatants are collected.
-
The level of HIV-1 replication is quantified by measuring the concentration of the p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of p24 inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Antiviral Assay in a Chronically Infected Monocyte/Macrophage Cell Line (U1)
Objective: To assess the ability of this compound to suppress ongoing HIV-1 replication in a chronically infected monocytic cell line.
Methodology:
-
Cell Culture and Differentiation:
-
The U1 cell line, a subclone of the U937 human promonocytic cell line latently infected with HIV-1, is maintained in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
-
To induce differentiation into a macrophage-like phenotype and activate viral production, U1 cells can be treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 24-48 hours.
-
-
Drug Treatment:
-
Differentiated U1 macrophages are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is included.
-
-
Incubation and Sample Collection:
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
At each time point, cell-free supernatants are harvested.
-
-
Quantification of Viral Replication:
-
The concentration of HIV-1 p24 antigen in the supernatants is determined using a commercial p24 ELISA kit.
-
The percentage of p24 reduction is calculated relative to the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Antiviral Assay.
Impact on Cellular Signaling Pathways
While this compound's primary mechanism of action is the direct inhibition of HIV-1 protease, its presence and the suppression of viral replication within mononuclear cells can indirectly influence cellular signaling pathways that are often dysregulated during HIV-1 infection.
HIV-1 infection of macrophages is known to activate the Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT1 and STAT3. This activation can create a cellular environment that is more conducive to viral replication and may contribute to the chronic inflammation associated with HIV-1 infection. By inhibiting viral replication, this compound can be inferred to mitigate the downstream effects of HIV-1 on these pathways, thereby contributing to a reduction in immune activation.
Furthermore, the transcription factor NF-κB is a key regulator of the inflammatory response and is also involved in the regulation of HIV-1 transcription. HIV-1 infection can induce NF-κB activation in monocytes and macrophages. While direct modulation of NF-κB by this compound has not been extensively characterized, its potent antiviral activity would logically lead to a reduction in virus-induced NF-κB activation, thereby dampening the pro-inflammatory state of the infected cells.
Further research is warranted to fully elucidate the direct effects of this compound on these and other signaling pathways in mononuclear and monocyte/macrophage cell lines, independent of its antiviral activity.
Conclusion
This compound demonstrates robust and potent antiviral activity against a broad range of HIV-1 strains in both peripheral blood mononuclear cells and monocyte/macrophage cell lines. Its primary mechanism of action, the inhibition of HIV-1 protease, effectively halts the viral life cycle. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and combat HIV-1 infection. The visualization of its mechanism and experimental workflows offers a clear and concise overview for educational and practical applications in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beyond this compound: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Nanoformulation Suppresses HIV Pathogenesis in Macrophages and Improves Drug Delivery to the Brain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro drug susceptibility of HIV-1 to Darunavir, a potent protease inhibitor. The described assays are essential for antiviral drug discovery, resistance monitoring, and clinical management of HIV-1 infection.
Introduction
This compound is a second-generation HIV-1 protease inhibitor that potently inhibits the replication of both wild-type and multidrug-resistant HIV-1 strains.[1] It is a critical component of highly active antiretroviral therapy (HAART).[2] In vitro drug susceptibility assays are fundamental to understanding the antiviral activity of this compound and to monitor the emergence of resistant viral variants. These assays measure the concentration of the drug required to inhibit viral replication or enzymatic activity by 50% (EC50 or IC50, respectively).
This document outlines two primary types of in vitro assays: cell-based phenotypic assays and biochemical enzyme-based assays.
Cell-Based Phenotypic Assays
Cell-based assays measure the ability of a drug to inhibit viral replication in cell culture. These assays provide a direct measure of the drug's antiviral activity in a biological system.
MT-4 Cell-Based Assay
The MT-4 human T-cell line is highly susceptible to HIV-1 infection and exhibits a rapid and pronounced cytopathic effect (CPE), making it a suitable model for antiviral screening.[3][4]
Principle: This assay measures the ability of this compound to protect MT-4 cells from HIV-1-induced cell death. The viability of the cells is assessed using a colorimetric method, such as the MTT assay, which measures mitochondrial reductase activity.[5]
Experimental Protocol:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Drug Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 100 nM.
-
Infection: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.[6] Infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator until significant CPE is observed in the virus control wells.[3]
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the cell control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration using a non-linear regression analysis.
-
Workflow for MT-4 Cell-Based Assay
Caption: Workflow of the MT-4 cell-based assay for this compound susceptibility testing.
Peripheral Blood Mononuclear Cell (PBMC) Assay
PBMC assays are considered more physiologically relevant as they use primary human cells.[7]
Principle: This assay measures the inhibition of HIV-1 replication in phytohemagglutinin (PHA)-stimulated PBMCs. Viral replication is typically quantified by measuring the level of p24 antigen in the culture supernatant.
Experimental Protocol:
-
PBMC Isolation: Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.[8]
-
Stimulation: Stimulate the PBMCs with 2 µg/mL PHA for 2-3 days in RPMI-1640 medium supplemented with 10% FBS and 10 U/mL IL-2.
-
Drug Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection: Plate the stimulated PBMCs at 2 x 10^5 cells/well in a 96-well plate. Infect the cells with a pre-titered stock of HIV-1.
-
Treatment: Add the diluted this compound to the appropriate wells.
-
Incubation: Incubate the plate for 7 days at 37°C, replacing half of the medium with fresh medium containing the appropriate drug concentration on day 4.
-
p24 ELISA: On day 7, collect the culture supernatant and quantify the p24 antigen concentration using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration and determine the EC50 value.
Logical Relationship in PBMC Assay
Caption: Logical flow of the PBMC-based assay for this compound susceptibility.
Biochemical HIV-1 Protease Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.
Principle: A fluorogenic substrate, which is a synthetic peptide mimicking the natural cleavage site of the HIV-1 protease, is used. Cleavage of the substrate by the protease results in an increase in fluorescence. This compound competes with the substrate for the active site of the enzyme, thereby inhibiting the cleavage and the resulting fluorescence signal.
Experimental Protocol:
-
Reagents:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
This compound stock solution in DMSO
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black plate, add the HIV-1 protease and the diluted this compound.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each drug concentration.
-
Calculate the percentage of inhibition relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.[9]
-
HIV-1 Protease Inhibition by this compound
Caption: Mechanism of HIV-1 protease inhibition by this compound in a biochemical assay.
Data Presentation
The following tables summarize typical quantitative data for this compound obtained from in vitro susceptibility assays.
Table 1: Cell-Based Antiviral Activity of this compound
| Cell Line/System | HIV-1 Strain/Isolate | Parameter | Value (nM) | Reference(s) |
| MT-4 cells | Wild-type (NL4-3) | EC50 | 1 - 5 | [10] |
| MT-4 cells | Wild-type (HXB2) | EC50 | 11 | [11] |
| CEM cells | Wild-type | ID50 | 4.7 | [12] |
| PBMCs | Primary Isolates (Group M & O) | Median EC50 | 0.52 | [13] |
| PBMCs | Subtype B | Median EC50 | 1.79 | [13] |
| PBMCs | Subtype C | Median EC50 | 1.12 | [13] |
| PBMCs | CRF01_AE | Median EC50 | 1.27 | [13] |
Table 2: Biochemical Inhibitory Activity of this compound
| Assay Type | HIV-1 Protease | Parameter | Value | Reference(s) |
| Enzyme Inhibition | Wild-type | IC50 | 3 - 6 nM | [14] |
| Enzyme Inhibition | Wild-type | Ki | 16 pM | [12][15] |
| Enzyme Inhibition | Wild-type | IC50 | 0.003 µM (3 nM) | [11] |
| HPLC-based | Wild-type | IC50 | 0.002 µM (2 nM) | [16] |
| Surface Plasmon Resonance | Wild-type | Ki | 0.5 nM | [9] |
Note: EC50, IC50, and Ki values can vary depending on the specific experimental conditions, including the cell line, viral strain, substrate concentration, and assay methodology. The data presented here are for illustrative purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of this compound-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Selection of Highly this compound-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound concentration in PBMCs may be a better indicator of drug exposure in HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hivdb.stanford.edu [hivdb.stanford.edu]
- 9. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for this compound and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combating HIV resistance – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro susceptibility and virological outcome to this compound and lopinavir are independent of HIV type-1 subtype in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | HIV Protease | Tocris Bioscience [tocris.com]
- 15. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darunavir is a second-generation protease inhibitor (PI) that has demonstrated significant efficacy against both wild-type and multi-drug resistant strains of HIV-1.[1] Its potent antiviral activity is attributed to its high binding affinity for the HIV-1 protease active site.[2][3] However, the emergence of drug resistance remains a critical challenge in the long-term management of HIV-1 infection. Monitoring for the development of resistance to this compound is crucial for effective patient care and for the development of new antiretroviral therapies. This document provides detailed application notes and protocols for both genotypic and phenotypic resistance testing of this compound.
Genotypic Resistance Testing
Genotypic assays are designed to identify specific mutations in the HIV-1 protease gene that are associated with reduced susceptibility to this compound.[4] This method is generally faster and less expensive than phenotypic testing.[5]
This compound Resistance-Associated Mutations (RAMs)
Several mutations in the HIV-1 protease gene have been identified as being associated with resistance to this compound. These are often categorized as major (primary) or minor (secondary) mutations. The presence of multiple mutations, particularly a combination of major and minor mutations, is often required to confer significant resistance to this compound, highlighting its high genetic barrier to resistance.[4][6]
A list of key this compound resistance-associated mutations is provided in the table below.
| Mutation Type | Amino Acid Substitution |
| Major | I50V, I54M, L76V, I84V[7][8] |
| Minor | V11I, V32I, L33F, I47V, I54L, G73S, L89V[6][7][8] |
Table 1: Key this compound Resistance-Associated Mutations (RAMs)
The accumulation of these mutations has a cumulative effect on the level of resistance. The International Antiviral Society-USA (IAS-USA) provides an updated list of mutations associated with resistance to antiretroviral drugs.[9]
Interpretation of Genotypic Results
The interpretation of genotypic test results involves identifying the presence of the RAMs listed above. The number of this compound-associated mutations is a strong predictor of virological response.[6] Generally, the presence of three or more of these mutations is associated with a diminished virological response to this compound-based regimens.[6][7]
| Number of this compound RAMs | Predicted Virological Response |
| 0-1 | Favorable |
| 2 | Intermediate |
| ≥3 | Diminished[6][7] |
Table 2: General Interpretation of this compound Genotypic Resistance
Experimental Protocol: HIV-1 Protease Gene Sequencing (Sanger Sequencing)
This protocol outlines the general steps for sequencing the HIV-1 protease gene from patient plasma samples using the Sanger sequencing method.[10][11]
1. Viral RNA Extraction:
-
Extract viral RNA from plasma samples with a viral load of at least 500-1000 copies/mL using a commercial viral RNA extraction kit.[9]
2. Reverse Transcription and Polymerase Chain Reaction (RT-PCR):
-
Perform a one-step RT-PCR to reverse transcribe the viral RNA and amplify the protease gene region.
-
Primers: Use primers that flank the protease coding region of the pol gene.
-
Cycling Conditions:
-
Reverse Transcription: 50°C for 30 minutes.
-
Initial Denaturation: 94°C for 2 minutes.
-
PCR Cycling (40 cycles):
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 10 minutes.
-
3. PCR Product Purification:
-
Purify the amplified PCR product to remove primers, dNTPs, and other reaction components. This can be done using commercially available PCR purification kits.
4. Sequencing Reaction:
-
Perform cycle sequencing using BigDye™ terminator chemistry with the purified PCR product as a template and specific sequencing primers.
5. Sequence Analysis:
-
Purify the sequencing products and analyze them on an automated DNA sequencer.
-
Assemble and edit the raw sequence data to obtain a consensus sequence of the protease gene.
-
Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations.
-
Interpret the identified mutations using a reputable HIV drug resistance database, such as the Stanford University HIV Drug Resistance Database.
Phenotypic Resistance Testing
Phenotypic assays provide a direct measure of the ability of a virus to replicate in the presence of a drug.[5] The result is typically reported as a fold change (FC) in the 50% effective concentration (EC50) of the drug for the patient's virus compared to a wild-type reference virus.[9]
Interpretation of Phenotypic Results
The interpretation of phenotypic results for this compound is based on clinical cut-offs that correlate the fold change in EC50 with virological response.
| Fold Change (FC) in EC50 | Interpretation | Predicted Virological Response |
| ≤ 10 | Susceptible | Favorable response[6][12] |
| > 10 to < 40 | Intermediate Resistance | Reduced response[6][13] |
| ≥ 40 | High-level Resistance | Poor response[6][13] |
Table 3: Clinical Cut-offs for this compound Phenotypic Resistance
A lower fold change indicates that the virus is more susceptible to the drug. As the fold change increases, the virus becomes more resistant, and the likelihood of a favorable treatment response decreases.[14]
Experimental Protocol: Recombinant Virus Phenotyping Assay
This protocol describes a common method for phenotypic resistance testing using a recombinant virus assay, such as the PhenoSense assay.[15][16]
1. Amplification of Patient-Derived Protease Gene:
-
Follow steps 1 and 2 of the genotypic sequencing protocol to amplify the protease gene from patient plasma RNA.
2. Creation of Recombinant Virus:
-
Ligate the amplified patient-derived protease gene into a proviral DNA vector that lacks its own protease gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
-
Transfect permissive cells (e.g., HEK293T) with the recombinant vector to produce infectious virus particles containing the patient's protease enzyme.
3. Drug Susceptibility Testing:
-
Culture the recombinant virus in the presence of serial dilutions of this compound.
-
A wild-type reference virus is tested in parallel as a control.
4. Measurement of Viral Replication:
-
After a set incubation period, measure the expression of the reporter gene (e.g., luciferase activity or fluorescence intensity) to quantify viral replication at each drug concentration.
5. Calculation of EC50 and Fold Change:
-
Calculate the EC50 value for both the patient-derived virus and the wild-type reference virus. The EC50 is the drug concentration that inhibits 50% of viral replication.
-
The fold change is calculated by dividing the EC50 of the patient's virus by the EC50 of the reference virus.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and the development of resistance.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. myadlm.org [myadlm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. HIV-1 drug resistance mutations emerging on this compound therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 6. Resistance profile of this compound: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Next-Generation Sequencing for HIV Drug Resistance Testing: Laboratory, Clinical, and Implementation Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 10. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Upper and lower clinical cutoffs proposed for this compound | HIV i-Base [i-base.info]
- 13. journals.asm.org [journals.asm.org]
- 14. Combating HIV resistance – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. FPGT - Overview: Phenosense Combination HIV Drug Resistance Assay [mayocliniclabs.com]
Introduction
Darunavir is a second-generation nonpeptidic protease inhibitor (PI) that has become a cornerstone in the management of HIV-1 infection.[1] Co-administered with a low boosting dose of a pharmacokinetic enhancer like ritonavir or cobicistat, this compound demonstrates potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains.[1] Its high genetic barrier to resistance makes it a valuable option for treatment-experienced patients.[2] While initially approved for adults, extensive research has led to its approval and recommendation for use in pediatric populations, addressing a critical need for effective and durable antiretroviral agents for children and adolescents living with HIV.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in pediatric HIV research, summarizing key clinical trial data, outlining detailed experimental protocols, and presenting established dosing guidelines for researchers, scientists, and drug development professionals.
Pharmacology and Mechanism of Action
This compound exerts its antiviral effect by selectively inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the post-translational processing of viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions. By binding with high affinity to the active site of the protease, this compound prevents the cleavage of these polyproteins, resulting in the production of immature, non-infectious viral particles.[1] The co-administration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is essential to increase the plasma concentration and extend the half-life of this compound, thereby enhancing its therapeutic efficacy.[5]
Figure 1: Mechanism of Action of this compound within the HIV Lifecycle.
Pediatric Formulations and Dosing Guidelines
The development of pediatric-friendly formulations has been crucial for the successful administration of this compound in children. Available formulations include oral tablets of various strengths (75 mg, 150 mg, 600 mg, 800 mg) and an oral suspension (100 mg/mL), which is particularly useful for younger children who cannot swallow tablets.[6][7] Dosing is primarily based on body weight and is differentiated for treatment-naïve and treatment-experienced patients, with twice-daily dosing generally recommended for children with prior protease inhibitor exposure.[8][9]
Table 1: Recommended Twice-Daily this compound/Ritonavir Dosing for Pediatric Patients (Treatment-Experienced)
| Body Weight (kg) | This compound Dose (Twice Daily) | Ritonavir Dose (Twice Daily) | Reference(s) |
|---|---|---|---|
| 10 to <15 kg | 25 mg/kg (2.5 mL suspension) | 3 mg/kg | [10] |
| 15 to <20 kg | 375 mg | 50 mg | [10] |
| 20 to <30 kg | 375 mg | 48-50 mg | [6][11][12] |
| 30 to <40 kg | 450 mg | 60 mg | [6][11][12] |
| ≥40 kg | 600 mg | 100 mg |[6][11][12] |
Note: Dosing recommendations can vary slightly between regulatory bodies (e.g., FDA, EMA, WHO). Always consult the most current official guidelines.[6][8]
Table 2: Recommended Once-Daily this compound/Ritonavir Dosing for Pediatric Patients (Treatment-Naïve or PI-Naïve)
| Body Weight (kg) | This compound Dose (Once Daily) | Ritonavir Dose (Once Daily) | Reference(s) |
|---|---|---|---|
| 14 to <25 kg | 600 mg | 100 mg | [2][9] |
| 25 to <35 kg | 600 mg or 800 mg | 100 mg | [2][8][13] |
| ≥35 kg or ≥40 kg | 800 mg | 100 mg |[9][11][14] |
Note: Once-daily dosing is generally not recommended for children under 12 years of age due to limited efficacy data in this group.[8]
Summary of Key Clinical Trials
Several key clinical trials have established the pharmacokinetic profile, efficacy, and safety of this compound in pediatric populations.
Table 3: Overview of Major Clinical Trials for this compound in Pediatric Patients
| Trial Name | Phase | Age Group | Patient Population | Key Objective(s) | Reference(s) |
|---|---|---|---|---|---|
| ARIEL (TMC114-C228) | II | 3 to <6 years | Treatment-experienced | Evaluate PK, safety, and efficacy of DRV/r oral suspension. | [3][7][10][15] |
| DELPHI (TMC114-C212) | II | 6 to <18 years | Treatment-experienced | Determine appropriate weight-based dosing, safety, and efficacy. | [1][3][12] |
| DIONE | II | ≥12 to <18 years | Treatment-naïve | Assess PK, safety, and efficacy of once-daily DRV/r. | [14] |
| CHAPAS-4 Sub-study | PK | 3.8 to 14.7 years | Treatment-experienced (second-line) | Evaluate DRV exposure with once-daily dosing in African children. |[2][13] |
Experimental Protocols
Protocol 1: Phase II Open-Label Efficacy and Safety Study (Adapted from ARIEL/DELPHI Trials)
This protocol outlines a typical methodology for assessing the efficacy and safety of a new dosing regimen of this compound/ritonavir (DRV/r) in treatment-experienced pediatric patients.
1. Study Objective: To evaluate the antiviral activity, safety, and tolerability of weight-based DRV/r over 48 weeks.
2. Patient Selection Criteria:
-
Inclusion: HIV-1 infected, aged 3 to <18 years, documented virologic failure on a prior antiretroviral regimen, signed informed consent.
-
Exclusion: Known allergy to this compound or sulfonamides, severe hepatic impairment, active opportunistic infection, pregnancy.[9]
3. Treatment Regimen:
-
Patients receive an age and weight-appropriate dose of DRV/r twice daily.[10]
-
This compound is administered as an oral suspension or tablets with food to increase bioavailability.[8]
-
The DRV/r regimen is combined with an optimized background regimen (OBR) consisting of at least two other active antiretroviral drugs, determined by baseline genotypic resistance testing.[10]
4. Monitoring and Assessments:
-
Screening (Week -4 to 0): Medical history, physical exam, baseline viral load (HIV-1 RNA), CD4+ cell count, hematology, clinical chemistry, and genotypic resistance testing.[10]
-
Treatment Period (Week 0 to 48):
-
Efficacy: HIV-1 RNA and CD4+ count measured at Weeks 2, 4, 8, 12, 16, 24, 36, and 48.[3]
-
Safety: Clinical adverse events (AEs) are recorded at every visit. Laboratory safety panels (hematology, chemistry, lipids) are performed at Weeks 4, 12, 24, 36, and 48.[10]
-
Adherence: Assessed via patient/caregiver interviews or pill counts at each study visit.[3]
-
5. Endpoints:
-
Primary Efficacy: Proportion of patients achieving a confirmed virologic response (e.g., HIV-1 RNA <50 copies/mL) at Week 48.[6][10]
-
Secondary Efficacy: Mean change from baseline in CD4+ cell count/percentage; proportion of patients with HIV-1 RNA <400 copies/mL.[7]
-
Safety: Incidence and severity of AEs and laboratory abnormalities.
Figure 2: Generalized Workflow for a Pediatric HIV Clinical Trial.
Protocol 2: Steady-State Pharmacokinetic (PK) Sub-study (Adapted from CHAPAS-4)
This protocol details the methodology for evaluating this compound plasma concentrations in children at steady state.
1. Study Objective: To determine the steady-state PK parameters (AUC₀₋₂₄h, Cmax, Ctrough) of once-daily DRV/r in a specific pediatric population.[13]
2. Patient Population: HIV-infected children receiving a stable DRV/r-based regimen for at least two weeks.
3. Study Procedure:
-
Pre-Dose: Patients fast for a specified period (e.g., overnight).
-
Dosing: The morning dose of DRV/r is administered with a standardized meal under direct observation by study staff.[13]
-
Blood Sampling: Venous blood samples (e.g., 2-4 mL in EDTA tubes) are collected at specific time points post-dose. A typical intensive sampling schedule includes: 0 (pre-dose), 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[2][13]
-
Sample Processing:
-
Samples are immediately placed on ice.
-
Within 30-60 minutes, samples are centrifuged (e.g., at 1500g for 10 minutes at 4°C) to separate plasma.
-
Plasma is transferred to labeled cryovials and stored at -80°C until analysis.
-
4. Bioanalytical Method:
-
This compound concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method must demonstrate appropriate linearity, accuracy, precision, and a lower limit of quantification (LLOQ) relevant for therapeutic drug monitoring.
5. Data Analysis:
-
Plasma concentration-time data for each participant are analyzed using non-compartmental or population PK modeling software (e.g., Phoenix WinNonlin, NONMEM).[13]
-
Key PK parameters are calculated:
-
AUC₀₋₂₄h: Area under the concentration-time curve over 24 hours.
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
Ctrough (C₂₄): Trough concentration at 24 hours.
-
-
Results are compared to established adult reference values or therapeutic targets to assess dose adequacy.[13]
References
- 1. This compound: in treatment-experienced pediatric patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Profile of this compound in the treatment of HIV-infected pediatric and adolescent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Appendix A: Pediatric Antiretroviral Drug Information - this compound | NIH [clinicalinfo.hiv.gov]
- 7. FDA approve paediatric dose for this compound | HIV i-Base [i-base.info]
- 8. paedsarvdosing.org [paedsarvdosing.org]
- 9. This compound = DRV oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. Safety and efficacy of this compound/ritonavir in treatment-experienced pediatric patients: week 48 results of the ARIEL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 12. fda.gov [fda.gov]
- 13. Pharmacokinetics of once-daily this compound/ritonavir in second-line treatment in African children with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound/ritonavir at 48 weeks in treatment-naïve, HIV-1-infected adolescents: results from a phase 2 open-label trial (DIONE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of baseline protease inhibitor (PI) mutations on the efficacy of Darunavir (DRV).
Frequently Asked Questions (FAQs)
Q1: What are the key protease inhibitor mutations associated with reduced this compound susceptibility?
A1: Eleven key resistance-associated mutations (RAMs) have been identified that are associated with a diminished virologic response to this compound/ritonavir. These are categorized as major and minor mutations. The presence of three or more of these mutations is linked to a significant decrease in this compound's antiviral activity.[1]
-
Major this compound RAMs: I50V, I54M, L76V, I84V[1]
-
Minor this compound RAMs: V11I, V32I, L33F, I47V, I54L, G73S, L89V[1]
Q2: How does the number of baseline this compound RAMs affect treatment outcome?
A2: The number of baseline this compound RAMs is a strong predictor of virological response.[2] As the number of mutations increases, the likelihood of achieving an undetectable viral load decreases.[2] For instance, one study showed that 64% of patients with no baseline DRV RAMs achieved an undetectable viral load, compared to only 22% of those with three mutations and 10% with four mutations.[2] A decreased response to this compound is particularly noted when three or more DRV RAMs are present.[3]
Q3: What is the impact of specific mutations on this compound's phenotypic susceptibility?
A3: Individual mutations have a varied impact on the fold-change (FC) in the 50% effective concentration (EC50) of this compound, which is a measure of phenotypic susceptibility. Some mutations cause a more significant decrease in susceptibility than others. For example, the I50V mutation is associated with a greater than 4-fold decrease in susceptibility, while mutations like V11I, I54L, G73S, and L89V are associated with a 2-fold decrease.[2]
Q4: Can this compound be effective in patients with pre-existing protease inhibitor resistance?
A4: Yes, this compound can be effective in treatment-experienced patients with resistance to other protease inhibitors.[1][4] It was designed to have a high genetic barrier to resistance and potent activity against multi-drug resistant HIV-1 strains.[2][4] However, its efficacy is influenced by the specific baseline resistance profile.[2] Even in the presence of mutations that diminish its effect, the virologic response to this compound/ritonavir has been shown to be higher than that of control PIs.[4]
Q5: What is the difference between genotypic and phenotypic resistance testing for this compound?
A5: Genotypic and phenotypic assays are the two main types of resistance testing.[5]
-
Genotypic Assays: These tests identify specific resistance-associated mutations in the HIV-1 protease gene.[5] They are rapid and cost-effective but require expert interpretation to predict the impact of the identified mutations on drug susceptibility.[5][6]
-
Phenotypic Assays: These assays directly measure the concentration of a drug required to inhibit viral replication in a laboratory setting. The result is often expressed as a fold-change in susceptibility compared to a wild-type virus.[7] Phenotypic tests provide a direct measure of resistance but are more time-consuming and expensive.[6]
Troubleshooting Guides
Problem: Unexpectedly poor virological response to a this compound-based regimen in a treatment-experienced patient.
Possible Cause 1: Presence of baseline this compound resistance-associated mutations.
-
Troubleshooting Steps:
-
Review the patient's baseline genotypic resistance test results.
-
Identify the number and type of this compound-associated RAMs. The presence of 3 or more DRV RAMs is associated with a significantly diminished response.[1]
-
Consider performing a phenotypic resistance test to quantify the fold-change in this compound susceptibility. A fold-change greater than 40 is associated with a significantly reduced virological response.[3]
-
If significant resistance is confirmed, re-evaluate the optimized background regimen for the presence of other active agents.
-
Possible Cause 2: Suboptimal drug exposure.
-
Troubleshooting Steps:
-
Assess patient adherence to the prescribed regimen.
-
Investigate potential drug-drug interactions that could lower this compound plasma concentrations.
-
Consider therapeutic drug monitoring to ensure adequate this compound levels.
-
Problem: Emergence of new protease inhibitor mutations during this compound therapy.
-
Troubleshooting Steps:
-
Perform a genotypic resistance test on the current viral isolate to identify new mutations.
-
Compare the new genotype with the baseline genotype to determine if this compound-specific RAMs have been selected. Common mutations that can emerge on treatment include V32I, L33F, I47V, I54L, and L89V.[4]
-
The development of new mutations suggests ongoing viral replication in the presence of the drug, indicating a need to modify the treatment regimen.
-
Data Presentation
Table 1: Impact of Individual this compound RAMs on Phenotypic Susceptibility
| This compound Resistance-Associated Mutation | Associated Fold-Decrease in Susceptibility |
| V11I, I54L, G73S, L89V | 2-fold[2] |
| V32I, L33F, I47V | 2- to 3-fold[2] |
| I54M, L76V, I84V | 3- to 4-fold[2] |
| I50V | > 4-fold[2] |
Table 2: Virological Response Based on the Number of Baseline this compound RAMs
| Number of Baseline DRV RAMs | Percentage of Patients Achieving Undetectable Viral Load |
| 0 | 64%[2] |
| 1 | 50%[2] |
| 2 | 42%[2] |
| 3 | 22%[2] |
| 4 | 10%[2] |
Experimental Protocols
Protocol 1: HIV-1 Genotypic Resistance Testing
-
Sample Collection: Collect peripheral blood in an EDTA tube.
-
Plasma Separation: Centrifuge the blood sample to separate plasma.
-
Viral RNA Extraction: Extract HIV-1 RNA from the plasma using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR Amplification:
-
Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and primers specific to the protease region of the pol gene.
-
Amplify the protease gene region from the cDNA using polymerase chain reaction (PCR) with specific primers.
-
-
DNA Sequencing:
-
Purify the PCR product.
-
Sequence the amplified DNA using automated Sanger sequencing or next-generation sequencing methods.
-
-
Data Analysis:
-
Assemble and edit the sequence data.
-
Compare the patient's protease gene sequence to a wild-type reference sequence to identify mutations.
-
Use a genotypic interpretation system (e.g., Stanford HIV Drug Resistance Database) to determine the clinical significance of the identified mutations for this compound and other PIs.
-
Protocol 2: Phenotypic Resistance Testing (Recombinant Virus Assay)
-
Sample Processing and PCR:
-
Extract viral RNA from patient plasma and amplify the protease gene as described in the genotypic testing protocol.
-
-
Construction of Recombinant Virus:
-
Clone the amplified patient-derived protease gene into a laboratory HIV-1 vector that lacks its own protease gene.
-
-
Virus Production:
-
Transfect a suitable cell line (e.g., HEK293T cells) with the recombinant vector to produce virus particles containing the patient's protease enzyme.
-
-
Drug Susceptibility Assay:
-
Infect a susceptible target cell line (e.g., MT-2 cells) with the recombinant virus in the presence of serial dilutions of this compound.
-
Include a wild-type reference virus as a control.
-
-
Measurement of Viral Replication:
-
After a defined incubation period, measure viral replication using a suitable method, such as a p24 antigen ELISA or a reporter gene assay (e.g., luciferase).
-
-
Data Analysis:
-
Calculate the drug concentration that inhibits viral replication by 50% (EC50) for both the patient-derived virus and the wild-type virus.
-
Determine the fold-change in susceptibility by dividing the EC50 of the patient's virus by the EC50 of the wild-type virus.
-
Visualizations
Caption: Workflow for Genotypic and Phenotypic Resistance Testing.
Caption: Troubleshooting Logic for Poor this compound Response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Combating HIV resistance – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of baseline viral susceptibility on response to this compound/ritonavir versus control protease inhibitors in treatment-experienced HIV type 1-infected patients: POWER 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. Evaluation of novel protease inhibitors against this compound‐resistant variants of HIV type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing drug-drug interactions with Darunavir-based regimens.
Troubleshooting Guides
This section addresses specific issues that may be encountered during pre-clinical and clinical research involving this compound.
Question: An in vitro experiment shows unexpected results for the metabolism of a co-administered drug with this compound/ritonavir. How can I troubleshoot this?
Answer:
Unexpected in vitro metabolism results can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent and System Integrity: Verify the viability and activity of your in vitro system (e.g., human liver microsomes, hepatocytes). Ensure the proper functioning of cofactors like NADPH.
-
Concentration Verification: Confirm the concentrations of this compound, ritonavir (or cobicistat), and the investigational drug. Analytical errors in stock solutions can significantly impact results.
-
Incubation Conditions: Double-check incubation times, temperature, and pH to ensure they are within the optimal range for the enzymatic activity being studied.
Experimental Deep Dive:
If initial checks do not reveal the issue, consider the following experimental steps:
-
Mechanism of Interaction Analysis:
-
CYP3A4 Inhibition Assay: Since boosted this compound is a potent CYP3A4 inhibitor, quantifying the IC50 value of the this compound regimen against the metabolism of a known CYP3A4 substrate can confirm the expected inhibitory potential.[1][2]
-
Time-Dependent Inhibition (TDI) Assay: Investigate if the unexpected results are due to time-dependent inhibition of CYP3A4 by this compound or its metabolites.
-
CYP Induction Assay: Although less common with this compound, assess whether the regimen induces other CYP enzymes that could be metabolizing the co-administered drug through an alternative pathway.[3][4]
-
-
Transporter Interaction Assessment:
-
P-glycoprotein (P-gp) Substrate Assay: Determine if the co-administered drug is a substrate of P-gp using a Caco-2 permeability assay. This compound regimens can inhibit P-gp, leading to increased intracellular concentrations of P-gp substrates.[5][6]
-
BCRP and OATP Inhibition Assays: Evaluate interactions with other key transporters like Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporter Polypeptides (OATPs), as this compound can also inhibit these.[7]
-
Below is a logical workflow for troubleshooting unexpected in vitro metabolic results.
Question: A clinical study participant on a this compound-based regimen experiences adverse effects consistent with a drug-drug interaction with a newly initiated statin. What is the management strategy?
Answer:
This scenario requires prompt clinical management to mitigate the adverse effects, which are likely due to increased statin exposure.
Immediate Actions:
-
Assess Severity: Evaluate the severity of the adverse effects (e.g., myopathy, rhabdomyolysis).
-
Temporarily Withhold Statin: Consider temporarily discontinuing the statin until the situation is fully assessed.
-
Review Co-medications: Confirm all concomitant medications to rule out other potential interactions.
Management and Resolution Strategy:
The interaction is primarily due to the inhibition of CYP3A4 by the ritonavir or cobicistat booster in the this compound regimen, which significantly increases the plasma concentration of statins metabolized by this enzyme (e.g., simvastatin, lovastatin, atorvastatin).
-
Contraindicated Statins: Simvastatin and lovastatin are highly dependent on CYP3A4 for their metabolism and are contraindicated with this compound-based regimens.[8]
-
Dose Adjustments for Atorvastatin and Rosuvastatin:
-
For atorvastatin, initiate with the lowest possible dose and titrate cautiously, not exceeding a daily dose of 20 mg.[7][9]
-
For rosuvastatin, which is less dependent on CYP3A4, a dose reduction may still be necessary, and the dose should not exceed 20 mg daily when co-administered with this compound/cobicistat.[8]
-
-
Preferable Statin Options: Pravastatin and pitavastatin are metabolized through non-CYP3A4 pathways and are therefore the preferred statins for patients on this compound-based regimens.[10]
The following diagram illustrates the decision-making process for managing statin interactions with boosted this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of drug-drug interactions with this compound-based regimens?
A1: The primary mechanism is the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme by the pharmacokinetic boosters, ritonavir or cobicistat, which are co-administered with this compound.[1][2] These boosters increase the plasma concentrations of this compound, but also of other drugs that are metabolized by CYP3A4.[1] this compound itself is both a substrate and an inhibitor of CYP3A4.[1] Additionally, interactions can occur through the inhibition of drug transporters like P-glycoprotein (P-gp), BCRP, and OATPs.[7][11]
The following diagram illustrates the central role of CYP3A4 inhibition in this compound drug-drug interactions.
Q2: Are there any clinically significant interactions between this compound-based regimens and acid-reducing agents?
A2: No, clinically significant interactions have not been observed between this compound/ritonavir and acid-reducing agents like proton pump inhibitors (e.g., omeprazole) and H2-receptor antagonists (e.g., ranitidine).[12][13] Therefore, no dose adjustments are typically required for either this compound or the acid-reducing agent when they are co-administered.[13]
Q3: What are the recommendations for co-administering this compound-based regimens with inhaled or intranasal corticosteroids?
A3: Co-administration of this compound-based regimens with corticosteroids that are extensively metabolized by CYP3A4, such as fluticasone and budesonide, is not recommended unless the potential benefit outweighs the risk.[11][14] This is due to the risk of increased systemic corticosteroid exposure, which can lead to Cushing's syndrome and adrenal suppression.[11][14] Beclomethasone is considered a safer alternative as its metabolism is less dependent on CYP3A4.[11][15][16] If a CYP3A4-metabolized corticosteroid must be used, close monitoring for systemic side effects is essential.[11]
Q4: How does food affect the pharmacokinetics of this compound?
A4: this compound should always be administered with food. Food increases the bioavailability of this compound when co-administered with ritonavir.
Data Presentation
Table 1: Summary of Pharmacokinetic Interactions with Atorvastatin
| Co-administered Regimen | Atorvastatin Dose | Change in Atorvastatin AUC | Change in Atorvastatin Cmax | Recommendation |
| This compound/ritonavir (300/100 mg BID) | 10 mg daily | 3.4-fold increase[9] | - | Do not exceed 20 mg atorvastatin daily.[9] |
| This compound/cobicistat (800/150 mg QD) | 10 mg single dose | 290% increase[7] | 319% increase[7] | Initiate with the lowest dose and titrate. Do not exceed 20 mg atorvastatin daily.[7] |
Table 2: Impact of Boosted this compound on Inhaled Corticosteroids
| Corticosteroid | Booster | Change in Corticosteroid Exposure | Clinical Recommendation |
| Beclomethasone (active metabolite 17-BMP) | Ritonavir (100 mg BID) | 2.08-fold increase in AUC[17] | No significant adrenal suppression observed. Considered a safer alternative.[17] |
| Beclomethasone (active metabolite 17-BMP) | This compound/ritonavir (600/100 mg BID) | No significant change in AUC[17] | Can be safely co-administered.[17] |
| Fluticasone | Ritonavir | Significant increase (data from multiple case reports) | Not recommended unless benefit outweighs risk due to potential for Cushing's syndrome and adrenal suppression.[11][14] |
| Budesonide | Ritonavir | Significant increase (data from multiple case reports) | Not recommended unless benefit outweighs risk due to potential for Cushing's syndrome and adrenal suppression.[11][14] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-based regimen on CYP3A4-mediated metabolism.
Methodology:
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound, ritonavir/cobicistat, and test compound stock solutions
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a series of dilutions of the this compound-based regimen (and the test compound alone for comparison).
-
Pre-incubate the HLMs, the this compound regimen dilutions, and the CYP3A4 substrate in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
Quantify the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.[18][19][20]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the this compound regimen compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Bidirectional Caco-2 Permeability Assay for P-gp Interaction
Objective: To determine if a co-administered drug is a substrate of the P-glycoprotein (P-gp) efflux transporter and to assess the inhibitory effect of a this compound-based regimen.
Methodology:
-
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days.
-
Test compound, this compound/ritonavir, and a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Cell Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure integrity.
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound (with or without the this compound regimen) to the apical (A) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.
-
Replace the volume removed with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound (with or without the this compound regimen) to the basolateral (B) chamber.
-
At the same time points, take samples from the apical (A) chamber.
-
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.[6] A reduction in the efflux ratio in the presence of the this compound regimen indicates inhibition of P-gp.
-
References
- 1. This compound: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 4. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Liverpool HIV Interactions [hiv-druginteractions.org]
- 8. Table 5. [Interaction of Antiretroviral Therapy and Statins]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hivclinic.ca [hivclinic.ca]
- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 11. Liverpool HIV Interactions [hiv-druginteractions.org]
- 12. Drug interactions between HIV protease inhibitors and acid-reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Interaction between this compound Boosted with Ritonavir and Omeprazole or Ranitidine in Human Immunodeficiency Virus-Negative Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhaled Corticosteroid Use in HIV-positive Individuals taking Protease Inhibitors: a Review of Pharmacokinetics, Case Reports, and Clinical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV/HCV Medication Guide [interactions.guidetherapeutiquevih.com]
- 16. jwatch.org [jwatch.org]
- 17. Influence of Low-dose Ritonavir With and Without this compound on the Pharmacokinetics and Pharmacodynamics of Inhaled Beclomethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor this compound, and 11 other antiretroviral agents in plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sciencescholar.us [sciencescholar.us]
- 20. researchgate.net [researchgate.net]
Welcome to the technical support center for darunavir crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the crystallization of this compound for structural studies.
Frequently Asked Questions (FAQs)
Q1: Why am I not getting any crystals, only an amorphous precipitate or oiling out?
A1: This is a common issue often related to high supersaturation levels, causing the system to crash out of solution too rapidly for an ordered crystal lattice to form. This compound's low aqueous solubility can exacerbate this.[1][2] Consider the following:
-
Slower Evaporation: If using solvent evaporation, reduce the rate of evaporation by sealing the vessel more tightly or moving it to a cooler, less ventilated area.
-
Antisolvent Strategy: When using an antisolvent method, add the antisolvent much more slowly and with vigorous stirring to maintain a controlled level of supersaturation.[3]
-
Temperature Gradient: A very slow, controlled cooling ramp can prevent the rapid precipitation that leads to amorphous material.
-
Solvent System: The choice of solvent is critical. This compound has been crystallized from various solvents, including ethanol, methanol, acetone, and THF.[4] Ensure your chosen solvent system is appropriate for the desired form.
Q2: I've obtained crystals, but they are not the polymorph I intended to create. How can I control polymorphism?
A2: this compound is known to exhibit polymorphism and form various pseudo-polymorphic solvates.[5][6][7] Controlling the specific crystalline form requires careful control over experimental conditions.
-
Seeding: This is the most effective method. Introduce a small number of seed crystals of the desired polymorph into the metastable solution to encourage its growth over other forms.[8]
-
Solvent Choice: Different solvents can favor the nucleation and growth of specific polymorphs. For example, the commercially available form is often an ethanolate solvate.[5][9] Experiment with different solvents to target the desired form.[4]
-
Temperature and Humidity: The stability of different polymorphs and solvates can be highly dependent on temperature and humidity.[5][9] Strict control over these environmental factors is crucial. The case of ritonavir, a similar protease inhibitor, famously demonstrated how a more stable, previously unknown polymorph can emerge unexpectedly, highlighting the need for thorough polymorphic screening.[10][11]
Q3: My this compound crystals are very small, needle-like, or aggregated. How can I improve crystal quality for structural analysis?
A3: Poor crystal morphology is often a result of rapid nucleation and slow growth. To obtain larger, single crystals suitable for X-ray diffraction, you need to optimize conditions to favor crystal growth over nucleation.
-
Reduce Supersaturation: Work in the metastable zone of the solubility phase diagram, where spontaneous nucleation is less likely, but growth on existing crystals can occur.[12] This can be achieved by slowing down solvent evaporation, cooling, or antisolvent addition.
-
Optimize pH and Additives: The pH of the crystallization medium and the presence of certain additives can influence crystal habit. Screen a range of pH values and consider using small amounts of additives that may favorably interact with specific crystal faces.
-
Microseeding: Use a very dilute suspension of crushed crystals of the desired form to introduce a controlled number of nucleation sites.
Q4: Why are my this compound crystallization experiments inconsistent from batch to batch?
A4: Batch-to-batch variability is a frustrating problem often stemming from minor, uncontrolled variations in experimental parameters.
-
Purity of Starting Material: Ensure the purity of your this compound sample is consistent. Impurities can act as inhibitors or promoters of crystallization.
-
Environmental Control: As mentioned, temperature and humidity fluctuations can lead to different crystalline forms.[5][9] Conduct experiments in a controlled environment.
-
Stirring/Agitation: The rate and type of agitation can influence nucleation kinetics. Use a consistent and controlled stirring method.
-
Vessel Surface: The surface of the crystallization vessel can affect nucleation. Using the same type of vessel and ensuring it is scrupulously clean can reduce variability.
Q5: The crystalline form of my this compound sample changed during storage. How can I prevent this?
A5: The conversion of one crystalline form to another is a known stability issue for this compound, particularly the conversion of solvates.[5][9]
-
Desolvation: this compound ethanolate can undergo amorphization upon heating due to the loss of solvent molecules.[9]
-
Hydrate Formation: The ethanolate form can convert to a hydrate in the presence of high humidity.[9]
-
Proper Storage: Store crystals in a tightly sealed container under controlled temperature and humidity to prevent solvent loss or uptake of water. The packaging and storage conditions are critical for maintaining the integrity of the crystal structure.[5][7]
Troubleshooting Guides
Guide 1: Problem - Oiling Out or Amorphous Precipitation
This guide provides a systematic approach to troubleshoot experiments where this compound fails to crystallize, instead forming an oil or an amorphous solid.
Troubleshooting Workflow for Amorphous Precipitation
Caption: Troubleshooting workflow for amorphous precipitation.
Table 1: Quantitative Adjustments to Control Supersaturation
| Parameter | Standard Condition (Example) | Troubled |
| Cooling Rate | 5°C / hour | 0.5 - 1°C / hour |
| Antisolvent Addition Rate | 1 mL / minute | 0.1 mL / minute with enhanced stirring |
| Solvent Evaporation | Open to air | Partially covered vessel (e.g., with parafilm with pinholes) |
| Initial Concentration | 50 mg/mL | 25-30 mg/mL |
Guide 2: Problem - Undesired Polymorph Formation
This guide outlines steps to control the crystallization outcome to obtain a specific, desired polymorph of this compound.
Polymorph Control Strategy
References
- 1. jddtonline.info [jddtonline.info]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. US20140200356A1 - Polymorphs of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Investigating the Physicochemical Stability of Highly Purified this compound Ethanolate Extracted from PREZISTA® Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. [PDF] Elucidation of crystal form diversity of the HIV protease inhibitor ritonavir by high-throughput crystallization | Semantic Scholar [semanticscholar.org]
- 12. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the role of specific mutations, particularly I50V and I84V, in conferring resistance to the HIV-1 protease inhibitor Darunavir.
Frequently Asked Questions (FAQs)
Q1: What are the key mutations associated with this compound resistance?
This compound resistance is associated with the accumulation of multiple protease inhibitor (PI) resistance-associated mutations (RAMs). While this compound has a high genetic barrier to resistance, specific mutations have been identified that contribute to reduced susceptibility. These are often categorized as major and minor mutations.
The primary mutations linked to this compound resistance include V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[1] The presence of three or more of these mutations is often associated with a significantly impaired virological response.[1][2]
Q2: What is the specific role of the I50V mutation in this compound resistance?
The I50V mutation is a significant substitution in the substrate cleft of the HIV-1 protease. It is known to be selected by the protease inhibitor amprenavir and can reduce susceptibility to this compound, particularly when present with other PI resistance mutations.[3] While it can have a direct impact on inhibitor binding, its primary contribution to high-level resistance is often in combination with other mutations.[4] Studies have shown a potential 30-fold loss in binding affinity to the I50V variant protease.[4]
Q3: How does the I84V mutation contribute to this compound resistance?
The I84V mutation is one of the most common resistance mutations affecting nearly all protease inhibitors, including this compound.[4] It is considered a major this compound resistance mutation.[2] The I84V substitution can reduce the binding affinity of this compound to the protease enzyme.[4] Although this compound is designed to be resilient, the presence of I84V, especially in combination with other mutations, can lead to a significant decrease in susceptibility.[4]
Q4: Can I50V or I84V alone confer high-level resistance to this compound?
While both I50V and I84V are critical mutations, high-level resistance to this compound typically requires the accumulation of multiple mutations.[1] this compound was designed to have a high genetic barrier, meaning a single mutation is usually insufficient to cause clinical failure.[1][5] The combination of several mutations, including I50V and I84V, acts synergistically to reduce the binding affinity and overall efficacy of the drug.
Troubleshooting Guides
Problem: My phenotypic assay shows unexpected this compound resistance in a clinical isolate with no known major resistance mutations.
Possible Causes and Solutions:
-
Minor or Novel Mutations: The resistance may be due to the presence of minor or novel mutations that are not on standard resistance lists.
-
Action: Perform full protease gene sequencing to identify all mutations. Compare the sequence to databases of known PI resistance mutations.
-
-
Gag-Protease Co-evolution: Mutations in the Gag cleavage sites can impact protease inhibitor susceptibility without any mutations in the protease itself.
-
Action: Sequence the Gag gene, particularly the cleavage site regions, to identify any mutations that may alter protease-substrate interactions.
-
-
Experimental Error: Inaccurate drug concentrations, cell line variability, or issues with the viral stock can lead to erroneous results.
-
Action: Review and validate all experimental protocols. Calibrate equipment and use standardized reagents and cell lines. Include well-characterized sensitive and resistant control viruses in your assays.
-
Problem: I am observing a discrepancy between genotypic and phenotypic resistance results for this compound.
Possible Causes and Solutions:
-
Complex Mutation Interactions: The genotypic prediction may not fully account for the complex interplay between different mutations. Some combinations of mutations can have antagonistic or synergistic effects on resistance.
-
Action: Utilize advanced genotypic interpretation algorithms that consider mutation interactions. If discrepancies persist, the phenotypic result should be considered the more accurate measure of susceptibility.
-
-
Low-Frequency Variants: Standard population sequencing may not detect resistant variants that are present at a low frequency (minority species).
-
Action: Employ more sensitive techniques like next-generation sequencing (NGS) to identify low-frequency resistance mutations that could be contributing to the observed phenotype.
-
-
Archived Resistance: The genotype may be from a proviral DNA sample that does not reflect the currently replicating plasma virus.
-
Action: Whenever possible, perform genotypic and phenotypic testing on the same plasma virus sample.
-
Quantitative Data Summary
Table 1: Impact of Mutations on this compound Susceptibility
| Mutation(s) | Fold Change (FC) in EC50 vs. Wild-Type | Reference(s) |
| Baseline FC ≤ 10 | - | [6] |
| Baseline FC 10-40 | - | [6] |
| Baseline FC > 40 | - | [6] |
| I50V variant | Up to 30-fold loss in binding affinity | [4] |
| I84V, V82T variant | 13.3-fold reduction in binding affinity | [4] |
EC50: Half-maximal effective concentration
Table 2: Prevalence of Key this compound Resistance Mutations in PI-Experienced Patients
| Mutation | Prevalence | Reference(s) |
| Major Mutations | ||
| I50V | 2.1% | [1][2] |
| I54M | 1.3% | [2] |
| L76V | 2.7% | [2] |
| I84V | 14.5% | [1][2] |
| Minor Mutations | ||
| V11I | 3.3% | [1][2] |
| V32I | 3.9% | [1][2] |
| L33F | 11.0% | [1][2] |
| I47V | 2.1% | [1][2] |
| I54L | 2.3% | [1][2] |
| G73S | 12.8% | [1][2] |
| L89V | 2.4% | [1][2] |
Experimental Protocols
1. Phenotypic Susceptibility Assay (Recombinant Virus Assay)
This assay measures the concentration of a drug required to inhibit viral replication by 50% (EC50).
-
Materials:
-
Patient-derived or site-directed mutagenized HIV-1 protease gene fragment.
-
Wild-type HIV-1 laboratory vector lacking the protease gene.
-
Suitable host cell line (e.g., MT-2, PM1).
-
This compound stock solution of known concentration.
-
Cell culture medium, supplements, and plates.
-
Luciferase or p24 antigen assay kit.
-
-
Methodology:
-
Cloning: Clone the patient-derived protease gene into the laboratory vector.
-
Transfection: Transfect the recombinant vector into a suitable packaging cell line to produce infectious virus particles.
-
Virus Titration: Determine the infectious titer of the virus stock.
-
Susceptibility Assay: a. Seed host cells in a 96-well plate. b. Prepare serial dilutions of this compound in cell culture medium. c. Add the drug dilutions to the cells. d. Infect the cells with a standardized amount of the recombinant virus. e. Culture the cells for a defined period (e.g., 3-7 days).
-
Readout: Measure viral replication using a suitable method, such as a luciferase reporter assay or a p24 antigen ELISA.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
-
2. Genotypic Resistance Testing (Sanger Sequencing)
This method identifies mutations in the HIV-1 protease gene.
-
Materials:
-
Plasma sample from an HIV-1 infected individual.
-
Viral RNA extraction kit.
-
Reverse transcriptase and PCR enzymes.
-
Primers specific for the HIV-1 protease gene.
-
Sanger sequencing reagents and equipment.
-
-
Methodology:
-
RNA Extraction: Extract viral RNA from the plasma sample.
-
Reverse Transcription and PCR: Convert the viral RNA to cDNA using reverse transcriptase, followed by PCR amplification of the protease gene.
-
Sequencing: Sequence the amplified PCR product using Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify mutations.
-
Interpretation: Use a genotypic resistance interpretation algorithm (e.g., Stanford HIV Drug Resistance Database) to predict the level of resistance to this compound based on the identified mutations.
-
Visualizations
Caption: this compound binding to wild-type vs. mutant HIV-1 protease.
Caption: Workflow for genotypic and phenotypic resistance testing.
References
- 1. Combating HIV resistance – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 drug resistance mutations emerging on this compound therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Everything you wanted to know (almost) about resistance to this compound; discussion of cross-resistance and comparisons with tipranavir [natap.org]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the structural modification of Darunavir to enhance its potency against wild-type and resistant HIV-1 protease strains.
Frequently Asked Questions (FAQs)
Q1: Which structural positions on the this compound scaffold are the most promising for modification to improve potency?
A1: Structure-activity relationship (SAR) studies have identified several key positions for modification. The P1' and P2' positions are particularly important as they exhibit weaker interactions with the HIV-1 protease enzyme compared to the P1 and P2 positions[1][2]. Introducing more flexible or interactive moieties at these sites can enhance binding interactions. Specifically, alterations to the P2' ligand, which serves as a backbone binder, can improve hydrogen bonding with the protease[1][2]. Modifications at the P1 and P1' positions have also been explored to enhance potency[3].
Q2: How do mutations in HIV-1 protease affect this compound's potency, and how can structural modifications overcome this?
A2: Resistance to this compound often arises from mutations in the HIV-1 protease, particularly at residues lining the S1/S1' pocket, such as I50V, V82I, and I84V[4]. These mutations can reduce binding affinity through the loss of van der Waals contacts[4]. The design strategy to overcome this involves creating analogs that make extensive hydrogen bonding interactions with the protease's backbone atoms. Since the backbone conformation is minimally affected by mutations, inhibitors that target the backbone can maintain potency against mutant strains[3]. Modifying the P1' moiety to better occupy the altered S1' pocket is a key strategy being investigated[4][5].
Q3: What is the general mechanism of action for this compound and its analogs?
A3: this compound is a competitive inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins (Gag-Pol) into functional proteins required for viral maturation[6][7]. By binding with high affinity to the active site, particularly the catalytic aspartate residues, this compound blocks the enzyme's catalytic activity[7]. This prevents the production of mature, infectious viral particles[6][7]. The potency of this compound is attributed to its unique structure that allows for extensive contacts and hydrogen bonds with the protease active site, including the backbone atoms, which is key to its effectiveness against resistant strains[3][8].
Q4: Are there common impurities I should be aware of during synthesis?
A4: Yes, during the synthesis of this compound and its analogs, several types of impurities can be generated. These include by-products from the coupling reactions, residual starting materials, intermediates, and solvent residues[][10]. For instance, in coupling reactions, diastereomers or over-reacted products can form[10]. It is crucial to implement robust purification steps, such as column chromatography and recrystallization, and to use analytical techniques like HPLC and NMR to ensure the final compound's purity[].
Troubleshooting Guides
Guide 1: Synthetic Chemistry
Issue: Low yield in the epoxide ring-opening reaction (Step 1).
-
Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Ensure the reaction is heated sufficiently (e.g., 85 °C) and for an adequate duration (e.g., 3 hours) under an inert atmosphere (N₂)[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Possible Cause 2: Reagent Purity. The Boc-protected epoxide or the amine starting materials may be impure.
-
Solution: Verify the purity of your starting materials using NMR or other appropriate analytical techniques. Use freshly purchased or purified reagents.
-
-
Possible Cause 3: Solvent Quality. The ethanol used as a solvent may contain water.
-
Solution: Use dried ethanol to prevent unwanted side reactions[1].
-
Issue: Difficulty in purifying the final sulfonamide product (Step 2).
-
Possible Cause 1: Co-eluting Impurities. Impurities may have similar polarity to the desired product, making separation by column chromatography difficult.
-
Solution: Optimize your eluent system for column chromatography. A gradient elution might provide better separation. Consider using a different stationary phase if silica gel is ineffective. Recrystallization from a suitable solvent system can also be a highly effective purification method[10].
-
-
Possible Cause 2: Triethylamine Salts. Residual triethylamine salts from the reaction can complicate purification.
-
Solution: Perform an aqueous wash (e.g., with 10% sodium carbonate solution) to remove the triethylamine hydrochloride salt before concentrating the crude product for chromatography[10].
-
Guide 2: Biological Assays
Issue: High variability in HIV-1 Protease Inhibition Assay (Kᵢ values).
-
Possible Cause 1: Enzyme Activity. The activity of the recombinant HIV-1 protease may vary between batches or due to improper storage.
-
Solution: Aliquot the purified enzyme and store it at -80 °C. Avoid repeated freeze-thaw cycles. Always run a standard inhibitor (like this compound) in parallel to normalize the results and ensure the assay is performing consistently.
-
-
Possible Cause 2: Compound Solubility. The synthesized analogs may have poor solubility in the assay buffer, leading to inaccurate concentration measurements.
-
Solution: Use a small amount of a co-solvent like DMSO (e.g., final concentration of 1%) to ensure the compound is fully dissolved[1]. Ensure the final DMSO concentration is consistent across all wells, including controls.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting, especially of small volumes, can introduce significant errors.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Run replicates (at least duplicates) for each concentration to assess variability[1].
-
Issue: Unexpected cytotoxicity in Vero or 293T cell lines.
-
Possible Cause 1: Off-Target Effects. The structural modifications may have introduced off-target cellular toxicity.
-
Solution: This is a key experimental outcome. Document the cytotoxic concentration (CC₅₀). The therapeutic potential of an analog is determined by its selectivity index (SI = CC₅₀ / IC₅₀). A high SI is desirable.
-
-
Possible Cause 2: Impurities. Residual solvents or synthetic by-products could be causing toxicity.
-
Solution: Re-purify the compound and confirm its purity (>95%) by HPLC and NMR. Re-test the highly purified compound in the cytotoxicity assay.
-
-
Possible Cause 3: Assay Artifact. The compound may interfere with the assay itself (e.g., reducing the MTT reagent).
-
Solution: Run a control plate with the compound in cell-free media to check for direct interaction with the assay reagents. Consider using an alternative cytotoxicity assay that relies on a different detection method.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity and cytotoxicity of selected this compound analogs from recent studies.
Table 1: HIV-1 Protease Inhibitory Activity of this compound Analogs. [1]
| Compound | Modification (at P2' ligand) | Kᵢ against WT HIV-1 PR (nM) |
| This compound (DRV) | (Reference) | 1.87 ± 0.12 |
| 5aa | 4-Fluoro-N-isobutyl phenyl sulfonamide | 1.54 ± 0.09 |
| 5ac | 4-Chloro-N-isobutyl phenyl sulfonamide | 0.31 ± 0.04 |
| 5ad | 4-Bromo-N-isobutyl phenyl sulfonamide | 0.71 ± 0.06 |
| 5ae | 4-Methoxy-N-isobutyl phenyl sulfonamide | 0.28 ± 0.03 |
| 5af | 4-Ethoxy-N-isobutyl phenyl sulfonamide | 1.11 ± 0.08 |
Table 2: Cytotoxicity of this compound Analogs. [1]
| Compound | CC₅₀ in Vero Cells (µM) | CC₅₀ in 293T Cells (µM) |
| This compound (DRV) | > 100 | > 100 |
| 5aa | > 100 | > 100 |
| 5ac | > 100 | > 100 |
| 5ad | > 100 | > 100 |
| 5ae | > 100 | > 100 |
| 5af | > 100 | > 100 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs[1][11]
This protocol describes a four-step synthesis for creating this compound analogs with modifications at the P2' position.
-
Step (i): Epoxide Ring Opening
-
In a round-bottom flask, add Boc-protected epoxide (1.0 equiv) and the desired amine (1.0 equiv) to dried ethanol.
-
Heat the mixture at 85 °C for 3 hours under a nitrogen atmosphere.
-
Concentrate the crude mixture in vacuo.
-
Purify the product by column chromatography using an EtOAc/hexane eluent system.
-
-
Step (ii): Sulfonamide Synthesis
-
Dissolve the product from Step (i) (1.0 equiv) in dried dichloromethane (CH₂Cl₂).
-
Add triethylamine (1.1 equiv) to the solution.
-
Cool the mixture to 0 °C and add the substituted aryl sulfonyl chloride (1.1 equiv) in portions over 30 minutes.
-
Allow the reaction to warm to room temperature (25 °C) and stir overnight.
-
Concentrate the crude mixture in vacuo and purify by column chromatography (EtOAc/hexane).
-
-
Step (iii): Boc-Deprotection
-
Dissolve the sulfonamide product from Step (ii) in a 1:1 mixture of trifluoroacetic acid (TFA) and CH₂Cl₂.
-
Stir the reaction at room temperature overnight.
-
Concentrate the mixture in vacuo to yield the deprotected amine.
-
-
Step (iv): Final Coupling
-
Dissolve the product from Step (iii) in CH₂Cl₂.
-
Add triethylamine and (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl O-(4-nitrophenyl) carbonate.
-
Stir the reaction at room temperature overnight.
-
Purify the final product by column chromatography to yield the this compound analog.
-
Protocol 2: HIV-1 Protease Inhibition Assay
-
Recombinant Enzyme Expression: Express and purify recombinant HIV-1 protease from E. coli BL21 (DE3) cells carrying a suitable expression plasmid (e.g., pET28a-HIV-1 PR)[1].
-
Assay Preparation: Perform the assay in a 96-well plate. The reaction buffer typically contains sodium acetate, NaCl, EDTA, DTT, and PEG 8000 at a specific pH.
-
Inhibitor Addition: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells. Include a positive control (this compound) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add a pre-determined concentration of purified HIV-1 protease to each well and incubate for a set period at 37 °C.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic substrate.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for the design and evaluation of novel this compound analogs.
Caption: Troubleshooting flowchart for common issues in chemical synthesis.
Caption: Mechanism of action of this compound, inhibiting HIV-1 protease.
References
- 1. Design, Synthesis, and Biological Evaluation of this compound Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Adaptation of this compound Analogs Against Primary Mutations in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Beyond this compound: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9062065B2 - Process for preparation of this compound and this compound ethanolate of fine particle size - Google Patents [patents.google.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of darunavir regimens in the presence of various co-morbidities. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during clinical research and development.
Frequently Asked Questions (FAQs)
Q1: What are the standard this compound dosage regimens for adult patients?
The standard dosage of this compound must be co-administered with ritonavir and taken with food. The specific regimen depends on the patient's treatment history and the presence of this compound resistance-associated substitutions (RASs).
-
Treatment-naïve and treatment-experienced patients with no this compound RASs: 800 mg of this compound with 100 mg of ritonavir taken once daily.[1][2]
-
Treatment-experienced patients with at least one this compound RAS: 600 mg of this compound with 100 mg of ritonavir taken twice daily.[1][2]
Q2: How should this compound dosage be adjusted for patients with renal impairment?
No dosage adjustment of this compound/ritonavir is required for patients with mild to moderate renal impairment.[1][3][4] For patients with severe renal impairment or those on dialysis, while data are limited, it is believed that no dose adjustment is necessary as the renal clearance of this compound is minimal.[1][3][4] this compound and ritonavir are highly bound to plasma proteins, making their removal by hemodialysis or peritoneal dialysis unlikely.[3][4]
Q3: What are the recommendations for this compound administration in patients with hepatic impairment?
This compound is primarily metabolized by the liver. Dosage adjustments are based on the severity of hepatic impairment, as classified by the Child-Pugh score.
-
Mild (Child-Pugh Class A) to Moderate (Child-Pugh Class B) Hepatic Impairment: No dose adjustment is required.[1][2]
-
Severe (Child-Pugh Class C) Hepatic Impairment: this compound/ritonavir is not recommended for use in this population due to the lack of pharmacokinetic and safety data.[1][2]
Q4: Are there specific dosing recommendations for pediatric patients with co-morbidities?
The dosing of this compound in pediatric patients (3 to 17 years of age) is based on body weight.[1][2] While specific dose adjustments for co-morbidities in the pediatric population are not as well-defined as in adults, the recommendations for renal and hepatic impairment in adults are generally extrapolated. It is crucial to monitor pediatric patients with co-morbidities closely.
Q5: What are the key drug-drug interactions to consider when administering this compound?
This compound is a substrate and inhibitor of the cytochrome P450 3A (CYP3A) enzyme system. Co-administration with drugs that are also metabolized by or inhibit/induce CYP3A can lead to significant drug interactions.
-
Contraindicated Drugs: Drugs that are highly dependent on CYP3A for clearance and for which elevated plasma concentrations are associated with serious adverse events should not be co-administered with this compound/ritonavir. Examples include alfuzosin, ranolazine, and certain statins like simvastatin and lovastatin.
-
Drugs Requiring Dose Adjustment or Monitoring: Co-administration with other drugs may require dose adjustments of either this compound or the concomitant medication. For example, when co-administered with proton pump inhibitors like omeprazole, no dose adjustment for this compound is needed, although this was studied at a lower this compound dose.[5][6][7]
Troubleshooting Guides
Scenario 1: A patient with moderate renal impairment (eGFR 45 mL/min) is being considered for a this compound-based regimen.
-
Issue: Concern about the appropriateness of the standard this compound dose.
-
Recommendation: No dose adjustment is necessary for this compound in patients with mild to moderate renal impairment.[1] Proceed with the standard recommended dose based on their treatment history.
-
Monitoring: Continue to monitor renal function as part of standard clinical practice.
Scenario 2: A treatment-experienced patient with Child-Pugh Class B hepatic impairment develops elevated liver transaminases after initiating a this compound regimen.
-
Issue: Potential for drug-induced hepatotoxicity in a patient with pre-existing liver disease.
-
Recommendation: While no initial dose adjustment is required for moderate hepatic impairment, patients should be closely monitored.[1][2] An increase in liver enzymes may necessitate interruption or discontinuation of this compound therapy.
-
Monitoring: Conduct regular monitoring of liver function tests (ALT, AST, bilirubin).
Data Presentation
Table 1: this compound Dosage Adjustments in Adult Patients with Renal Impairment
| Degree of Renal Impairment | Creatinine Clearance (CrCl) | Recommended this compound/Ritonavir Dosage |
| Mild to Moderate | ≥ 30 mL/min | No dosage adjustment required.[1] |
| Severe | < 30 mL/min | Data not available, but no adjustment is expected to be needed.[1] |
| End-Stage Renal Disease on Dialysis | N/A | Unlikely to be significantly removed by dialysis; no specific dose recommendation.[3][4] |
Table 2: this compound Dosage Adjustments in Adult Patients with Hepatic Impairment
| Degree of Hepatic Impairment | Child-Pugh Class | Recommended this compound/Ritonavir Dosage |
| Mild | A | No dosage adjustment required.[1][2] |
| Moderate | B | No dosage adjustment required.[1][2] |
| Severe | C | Not recommended.[1][2] |
Table 3: this compound/Ritonavir Dosing in Treatment-Experienced Pediatric Patients (3 to <18 years of age)
| Body Weight (kg) | This compound Dose (Twice Daily) | Ritonavir Dose (Twice Daily) |
| 10 to <15 | 20 mg/kg | 3 mg/kg |
| 15 to <30 | 375 mg | 50 mg |
| 30 to <40 | 450 mg | 60 mg |
| ≥ 40 | 600 mg | 100 mg |
Note: Dosing for treatment-naïve pediatric patients and once-daily dosing regimens are also available and should be consulted in the appropriate prescribing information.
Experimental Protocols
Methodology Summary for Pharmacokinetic Study in Hepatic Impairment (TMC114-C134)
This study aimed to assess the pharmacokinetics and safety of this compound/ritonavir in individuals with mild to moderate hepatic impairment compared to healthy controls.[8][9]
-
Study Design: An open-label, parallel-group, multiple-dose study.[9]
-
Participants:
-
Intervention: All participants received this compound 600 mg co-administered with ritonavir 100 mg twice daily for 7 days.[8]
-
Pharmacokinetic Sampling: On day 7, serial blood samples were collected over a 12-hour dosing interval to determine the pharmacokinetic profile of this compound and ritonavir.[8]
-
Analysis: Plasma concentrations of this compound and ritonavir were measured using a validated analytical method. Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Cmin (minimum concentration) were calculated and compared between the groups.
Methodology Summary for Drug-Drug Interaction Study with Omeprazole
This study investigated the effect of omeprazole on the pharmacokinetics of this compound/ritonavir in healthy volunteers.[5][6]
-
Study Design: A randomized, open-label, three-period, crossover study.[6]
-
Participants: Healthy, HIV-negative volunteers (n=16).[5]
-
Intervention: Participants received three different treatment regimens, each for 5 days, separated by a washout period:
-
This compound 400 mg with ritonavir 100 mg twice daily.
-
This compound 400 mg with ritonavir 100 mg twice daily plus omeprazole 20 mg once daily.
-
This compound 400 mg with ritonavir 100 mg twice daily plus ranitidine 150 mg twice daily.[5]
-
-
Pharmacokinetic Sampling: On day 5 of each treatment period, blood samples were collected over a 12-hour period.[6]
-
Analysis: Plasma concentrations of this compound and ritonavir were determined, and pharmacokinetic parameters were compared between the treatment groups to assess for any significant interactions.[5]
Mandatory Visualization
Caption: Decision workflow for adjusting this compound regimens based on co-morbidities.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. bhiva.org [bhiva.org]
- 4. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 5. Pharmacokinetic Interaction between this compound Boosted with Ritonavir and Omeprazole or Ranitidine in Human Immunodeficiency Virus-Negative Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic interaction between this compound boosted with ritonavir and omeprazole or ranitidine in human immunodeficiency virus-negative healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liverpool HIV Interactions [hiv-druginteractions.org]
- 8. Pharmacokinetics of multiple-dose this compound in combination with low-dose ritonavir in individuals with mild-to-moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of multiple-dose this compound in combination with low-dose ritonavir in individuals with impaired hepatic function [natap.org]
Validation & Comparative
This guide provides a comprehensive comparison of various validated stability-indicating high-performance liquid chromatography (HPLC) methods for the quantitative determination of Darunavir. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this antiretroviral drug.
Comparative Analysis of Chromatographic Conditions
The selection of an appropriate HPLC method is critical for ensuring the accurate quantification of this compound and the effective separation of its degradation products. Below is a summary of different chromatographic conditions reported in the literature.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | X-Bridge C18 (150 x 4.6 mm, 3.5 µm)[1] | X-Bridge C18 (250 x 4.6 mm, 5 µm)[2] | Phenomenex RP-C18 (250 x 4.6 mm, 5 µm)[3] | Agilent C18 |
| Mobile Phase | 0.01M Ammonium Formate (pH 3.0) : Acetonitrile (55:45 v/v)[1] | K2HPO4 buffer (pH 8.10) : Methanol : Acetonitrile (488:162:350 v/v/v)[2] | Acetonitrile : Methanol : Water (60:30:10 v/v/v)[3] | Acetonitrile : Phosphate buffer (40:60)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.3 mL/min[2] | 1.0 mL/min[3] | 1.5 mL/min[4] |
| Detection Wavelength | 265 nm[1] | 262 nm[2] | 270 nm[3] | 266 nm[4] |
| Column Temperature | 30°C[1] | 35°C[2] | Ambient[3] | Not Specified |
| Injection Volume | Not Specified | 20 µL[2] | 20 µL[3] | Not Specified |
| Retention Time | Not Specified | Not Specified | Not Specified | Not Specified |
Performance Comparison of Validated Methods
The validation of a stability-indicating HPLC method is essential to demonstrate its suitability for its intended purpose. The following table summarizes the key validation parameters for the different methods, as per the International Conference on Harmonization (ICH) guidelines.
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | Not Specified | 20 - 60 ppm[2] | 1 - 5 µg/mL[3] | 80 - 240 µg/mL[4] |
| Correlation Coefficient (R²) | > 0.999[1] | Not Specified | 0.9996[3] | 0.999[4] |
| Accuracy (% Recovery) | Not Specified | Within acceptable limits | Not Specified | ~100%[4] |
| Precision (% RSD) | Not Specified | Within acceptable limits | < 2%[3] | Consistent inter-day and intra-day results[4] |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 1.23 µg/mL[4] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | 3.74 µg/mL[4] |
| Specificity | Well-resolved from degradation products[1] | No interference from blank, placebo, and impurities[2] | Degraded products well-resolved from the analyte peak[3] | Effective separation and quantification[4] |
| Robustness | Validated[1] | Verified for flow rate, column temperature, mobile phase pH, and solvent ratio[2] | %RSD < 2% for changes in flow rate, temperature, wavelength, and mobile phase composition[3] | Validated[4] |
Experimental Protocols
A generalized experimental protocol for the validation of a stability-indicating HPLC method for this compound is outlined below. This protocol is a synthesis of methodologies reported in the referenced literature.
1. Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[3][5]
-
Acid Hydrolysis: Treat the drug substance with 0.1N HCl and heat. Neutralize the solution before injection.[6]
-
Base Hydrolysis: Treat the drug substance with 0.1N NaOH and heat. Neutralize the solution before injection.[6]
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 6% H₂O₂).[7]
-
Thermal Degradation: Expose the solid drug substance to dry heat.[8]
-
Photolytic Degradation: Expose the drug substance to UV light.[2][8]
2. Method Validation
The method should be validated according to ICH guidelines.[1][7]
-
Specificity: Analyze the chromatograms from the forced degradation studies to ensure that the peak for this compound is well-resolved from any degradation products and excipients.[1][2]
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.[2][3]
-
Accuracy: Perform recovery studies by spiking a known amount of standard this compound into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.[9]
-
Precision:
-
Repeatability (Intra-day precision): Analyze replicate injections of the same standard solution on the same day and calculate the relative standard deviation (%RSD).[10]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment and calculate the %RSD.[10]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[4][6]
-
Robustness: Intentionally vary the chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the effect on the results to demonstrate the reliability of the method during normal usage.[2][3]
Workflow for Stability-Indicating HPLC Method Validation
The following diagram illustrates the logical workflow for the development and validation of a stability-indicating HPLC method for this compound.
Caption: Workflow for the validation of a stability-indicating HPLC method.
References
- 1. Stability-indicating HPLC method for the determination of this compound ethanolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. RP-HPLC method development for this compound stability validation. [wisdomlib.org]
- 5. academic.oup.com [academic.oup.com]
- 6. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
This guide provides a detailed comparison of the efficacy and safety of two prominent protease inhibitors, Darunavir (DRV) and Lopinavir (LPV), when used with a low dose of ritonavir (r) in treatment-naive adult patients with HIV-1 infection. The primary source of data for this comparison is the ARTEMIS (AntiRetroviral Therapy with TMC114 ExaMined In naïve Subjects) trial, a randomized, open-label, Phase III study.
Executive Summary
The ARTEMIS trial demonstrated that once-daily this compound/ritonavir (DRV/r) is not only non-inferior but also statistically superior to Lopinavir/ritonavir (LPV/r) in achieving virologic suppression in treatment-naive HIV-1 infected patients over a period of 192 weeks.[1] DRV/r also exhibited a more favorable safety profile, particularly concerning gastrointestinal side effects and lipid abnormalities, leading to lower discontinuation rates due to adverse events.[1][2]
Data Presentation
Virologic Response
The primary endpoint of the ARTEMIS trial was the proportion of patients achieving a viral load of less than 50 copies/mL. The results at various time points are summarized below.
| Timepoint | This compound/r (% response) | Lopinavir/r (% response) | Statistical Significance |
| Week 48 | 84% | 78% | Non-inferiority met (p < 0.001)[3][4] |
| Week 96 | 79% | 71% | Superiority demonstrated (p = 0.012)[2][5] |
| Week 192 | 68.8% | 57.2% | Superiority demonstrated (p = 0.002)[1] |
Response defined as HIV-1 RNA < 50 copies/mL (Intent-to-Treat, Time-to-Loss of Virologic Response analysis)
The superiority of this compound/r was more pronounced in patients with certain baseline characteristics.
| Baseline Characteristic | This compound/r (% response) | Lopinavir/r (% response) | Statistical Significance |
| Viral Load ≥ 100,000 copies/mL | 76% | 63% | p = 0.023[5] |
| Viral Load < 100,000 copies/mL | 81% | 75% | Not significant (p = 0.174)[5] |
| CD4 Count < 200 cells/mm³ | 79% | 65% | p = 0.009[5] |
| CD4 Count ≥ 200 cells/mm³ | Negligible difference | Negligible difference | Not significant[5] |
Immunologic Response
Both treatment arms showed improvements in CD4+ cell counts from baseline.
| Timepoint | This compound/r (median increase in cells/µL) | Lopinavir/r (median increase in cells/µL) | Statistical Significance |
| Week 48 | 137 | 141 | Not significant[3][4] |
| Week 96 | 171 | 188 | p = 0.57[2] |
Safety and Tolerability
Discontinuation rates and the incidence of adverse events were key secondary endpoints in the ARTEMIS trial.
| Adverse Event Profile | This compound/r | Lopinavir/r | Statistical Significance |
| Discontinuation due to Adverse Events (Week 192) | 4.7% | 12.7% | p = 0.005[1] |
| Grade 2-4 Treatment-Related Diarrhea | 5.0% | 11.3% | p = 0.003[1] |
| Grade 2-4 Treatment-Related Rash | 3% | 1% | p = 0.273[2] |
Changes in lipid profiles were also assessed throughout the study.
| Lipid Parameter (Median Increase at Week 96) | This compound/r | Lopinavir/r | Statistical Significance |
| Total Cholesterol | 0.6 mmol/L | 0.9 mmol/L | p < 0.0001[2] |
| Triglycerides | 0.1 mmol/L | 0.6 mmol/L | p < 0.0001[2] |
Experimental Protocols
ARTEMIS Trial Methodology
The ARTEMIS trial was a randomized, open-label, Phase III non-inferiority study with a primary endpoint at 48 weeks and continued follow-up to 192 weeks.[1][2][3]
-
Patient Population: The study enrolled 689 treatment-naive HIV-1 infected adults with a baseline HIV-1 RNA of at least 5000 copies/mL.[2][3] Patients were stratified by baseline viral load and CD4 count.[2]
-
Randomization and Blinding: This was an open-label trial where patients were randomly assigned to one of two treatment arms.
-
Treatment Regimens:
-
This compound Arm (n=343): this compound/ritonavir (DRV/r) 800/100 mg once daily.[6]
-
Lopinavir Arm (n=346): Lopinavir/ritonavir (LPV/r) 800/200 mg total daily dose, administered as either 400/100 mg twice daily or 800/200 mg once daily.[6]
-
Background Regimen: All patients in both arms also received a fixed-dose combination of tenofovir/emtricitabine.[2]
-
-
Primary Outcome: The primary objective was to demonstrate the non-inferiority of DRV/r to LPV/r in achieving a confirmed plasma viral load of <50 copies/mL by week 48.[6][7]
-
Secondary Outcomes: Secondary objectives included evaluating long-term safety, tolerability, and the durability of the virologic response.[6] This also included assessments of immunologic response (CD4 count), development of drug resistance, and the incidence of adverse events.
Mandatory Visualization
Caption: Workflow of the ARTEMIS Clinical Trial.
Caption: Mechanism of Action of HIV-1 Protease Inhibitors.
References
- 1. Final 192-week efficacy and safety of once-daily this compound/ritonavir compared with lopinavir/ritonavir in HIV-1-infected treatment-naïve patients in the ARTEMIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Once-daily this compound/ritonavir vs. lopinavir/ritonavir in treatment-naive, HIV-1-infected patients: 96-week analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of once-daily this compound/ritonavir versus lopinavir/ritonavir in treatment-naive HIV-1-infected patients at week 48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound vs Lopinavir at 96 Weeks in People With Naïve Advanced HIV - ARTEMIS Study [natap.org]
- 6. Efficacy and Safety of this compound/ritonavir versus Lopinavir/ritonavir in ARV Treatment-Naive HIV-1-Infected Patients at Week 48: ARTEMIS (TMC114-C211) [natap.org]
- 7. researchgate.net [researchgate.net]
For Immediate Release
A comprehensive review of pivotal clinical trial data indicates that darunavir, a second-generation protease inhibitor, offers a significant virologic and immunologic advantage for HIV-1 infected patients who have experienced treatment failure with lopinavir-based antiretroviral regimens. The findings, primarily drawn from the TITAN and POWER studies, highlight this compound's robust performance against lopinavir-resistant viral strains, establishing it as a critical subsequent therapy option.
Researchers and drug development professionals will find that this compound, co-administered with ritonavir (DRV/r), consistently outperforms lopinavir/ritonavir (LPV/r) and other comparator protease inhibitors (CPIs) in treatment-experienced individuals. This superiority is particularly evident in patients harboring one or more primary protease inhibitor resistance mutations.
Comparative Efficacy: Virologic and Immunologic Outcomes
Clinical evidence from the Phase III TITAN trial and the Phase IIb POWER trials provides a clear quantitative comparison of the efficacy of this compound-based regimens versus lopinavir-based and other protease inhibitor-based regimens in treatment-experienced patient populations.
The TITAN trial, a randomized, controlled, open-label study, directly compared the efficacy and safety of DRV/r to LPV/r in treatment-experienced, lopinavir-naive patients over 48 weeks. The POWER 1 and 2 trials were randomized, controlled studies that evaluated DRV/r against investigator-selected comparator PIs in highly treatment-experienced patients.
| Efficacy Endpoint | This compound/ritonavir (DRV/r) | Lopinavir/ritonavir (LPV/r) / Comparator PI (CPI) | Study |
| Virologic Response (HIV-1 RNA < 400 copies/mL) at 48 weeks | 77% | 68% (LPV/r) | TITAN[1][2][3] |
| Virologic Response (HIV-1 RNA < 50 copies/mL) at 48 weeks | 71% | 60% (LPV/r) | TITAN[4][5] |
| Virologic Response (HIV-1 RNA < 50 copies/mL) at 48 weeks | 45% | 10% (CPI) | POWER 1 & 2[4] |
| Virologic Response (HIV-1 RNA < 50 copies/mL) at 96 weeks | 39% | 9% (CPI) | POWER 1 & 2[6] |
| Mean CD4+ Cell Count Increase from Baseline at 96 weeks | +133 cells/mm³ | Not Reported | POWER 1 & 2[6] |
Development of Resistance
A key advantage of this compound is its high genetic barrier to resistance.[4] In cases of virologic failure, patients treated with DRV/r were less likely to develop new primary protease inhibitor mutations compared to those on LPV/r.
| Resistance Outcome (in patients with virologic failure) | This compound/ritonavir (DRV/r) | Lopinavir/ritonavir (LPV/r) | Study |
| Development of new primary protease inhibitor mutations | 21% | 36% | TITAN[2][5] |
| Development of new nucleoside reverse transcriptase inhibitor (NRTI) associated mutations | 14% | 27% | TITAN[2][5] |
Safety and Tolerability Profile
Both this compound and lopinavir regimens were generally well-tolerated. However, differences in the incidence of certain adverse events were observed.
| Adverse Event Profile | This compound/ritonavir (DRV/r) | Lopinavir/ritonavir (LPV/r) | Study |
| Discontinuations due to adverse events | 7% | 7% | TITAN[5] |
| Grade 2-4 treatment-related diarrhea | Less frequent | More frequent | ARTEMIS[7] |
| Grade 2-4 triglyceride elevations | 19% | 25% | TITAN[5] |
| Rash | 16% | 7% | TITAN[5] |
Experimental Protocols
The robust data supporting the efficacy of this compound is derived from well-designed clinical trials.
TITAN Study Protocol
-
Study Design: A Phase III, randomized, controlled, open-label, international trial.[2][4]
-
Patient Population: 595 treatment-experienced, lopinavir-naive, HIV-1 infected patients.[1][5]
-
Treatment Arms:
-
Primary Endpoint: Non-inferiority of DRV/r to LPV/r in achieving HIV-1 RNA < 400 copies/mL at 48 weeks.[2][3]
POWER 1 and 2 Study Protocol
-
Study Design: Phase IIb, randomized, controlled, multinational trials.[4][8]
-
Patient Population: Highly treatment-experienced HIV-1 infected patients with at least one primary PI mutation.[6]
-
Treatment Arms:
-
Primary Endpoint: Virologic response (HIV-1 RNA < 50 copies/mL) at 48 weeks.[4]
Visualizing Treatment Progression and Resistance
The following diagrams illustrate the logical workflow for treatment decisions after lopinavir failure and the comparative resistance profiles of this compound and lopinavir.
References
- 1. [this compound as first-line therapy. The TITAN study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of this compound-ritonavir compared with that of lopinavir-ritonavir at 48 weeks in treatment-experienced, HIV-infected patients in TITAN: a randomised controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The POWER and TITAN Trials: this compound/ritonavir in the Management of HIV [medscape.com]
- 5. This compound superior to lopinavir in 48-week study in treatment-experienced patients | aidsmap [aidsmap.com]
- 6. Efficacy and safety of this compound/ritonavir in treatment-experienced HIV type-1 patients in the POWER 1, 2 and 3 trials at week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Final 192-week efficacy and safety of once-daily this compound/ritonavir compared with lopinavir/ritonavir in HIV-1-infected treatment-naïve patients in the ARTEMIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound-ritonavir at week 48 in treatment-experienced patients with HIV-1 infection in POWER 1 and 2: a pooled subgroup analysis of data from two randomised trials. [epistemonikos.org]
Safety Operating Guide
For researchers, scientists, and drug development professionals, the proper disposal of Darunavir, an HIV-1 protease inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of personnel and minimizes the ecological impact of this pharmaceutical compound. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound.
Regulatory Landscape and Key Considerations
The disposal of this compound, like all pharmaceuticals, is governed by a framework of local, state, and federal regulations. While specific regulations can vary, the overarching principle is to prevent the release of active pharmaceutical ingredients into the environment and to ensure that waste is handled in a manner that is not hazardous to public health.
According to safety data sheets (SDS), this compound and its excipients are generally considered non-toxic and non-hazardous in small quantities under normal occupational exposure.[1] However, it is also noted that the toxicological effects of the product have not been thoroughly studied.[1] One safety data sheet classifies this compound as "slightly hazardous for water," underscoring the importance of preventing its entry into sewage systems and ground water.[2]
It is crucial to note that while this compound may not be explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), a definitive classification would require a hazardous waste determination based on its characteristics (ignitability, corrosivity, reactivity, and toxicity).[3][4][5][6] Therefore, treating it with a high degree of caution is the recommended approach.
Summary of Disposal Recommendations
| Disposal Aspect | Recommendation | Source |
| Primary Disposal Guideline | Dispose of in accordance with local, state, and federal regulations. | [1] |
| Household Garbage | Must not be disposed of together with household garbage. | [7] |
| Sewage System | Do not allow the product to reach the sewage system. | [2][7] |
| Environmental Precaution | Avoid release into the environment. | [1] |
| Accidental Spills (Dry) | Contain spill, collect, and place in a waste container for disposal in accordance with local regulations. Avoid breathing dust. | [1][8] |
| Accidental Spills (Wet) | Absorb with liquid-binding material, decontaminate surfaces, and dispose of contaminated material according to regulations. | [9] |
| Uncleaned Packaging | Disposal must be made according to official regulations. | [7] |
Step-by-Step Disposal Protocol
The following protocol outlines a logical workflow for the proper disposal of this compound in a laboratory setting.
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding pharmaceutical waste.
-
Segregate Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerize and Label:
-
Place unused, expired, or contaminated this compound, including tablets and residues, into a designated, sealable, and clearly labeled waste container.
-
The label should clearly identify the contents as "Pharmaceutical Waste for Incineration" and include the name "this compound."
-
-
Arrange for Professional Disposal: Contact your institution's approved hazardous waste contractor for pickup and disposal. The most common and recommended method for pharmaceutical waste is incineration at a permitted facility.
-
Document Disposal: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Building a culture of safety and environmental stewardship is paramount in scientific research and development.
References
- 1. vionausa.com [vionausa.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pwaste.com [pwaste.com]
- 4. bioservusa.com [bioservusa.com]
- 5. medicalwastepros.com [medicalwastepros.com]
- 6. epa.gov [epa.gov]
- 7. camberpharma.com [camberpharma.com]
- 8. usa.cipla.com [usa.cipla.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Darunavir. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin and eye irritation.[1] It may also cause an allergic skin reaction and respiratory irritation.[1] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.
| Hazard | Personal Protective Equipment (PPE) | Source |
| Skin Irritation/Contact | Nitrile or rubber gloves (double-gloving recommended), dedicated lab coat, impervious clothing, protective shoe covers. | [2] |
| Eye Irritation/Contact | Safety glasses with side shields or safety goggles. | [2] |
| Inhalation of Dust/Aerosol | Use in a well-ventilated area. A suitable respirator should be used when handling the powder form. | [2] |
Occupational Exposure Limits
As of the latest safety data sheets, there are no established occupational exposure limits (OELs) for this compound.[2][3][4] It is therefore crucial to handle this compound with a high degree of caution and to minimize any potential exposure.
Procedural Guidance for Handling this compound
Adherence to the following step-by-step protocols is essential for the safe handling of this compound in a laboratory setting.
General Handling Procedures
-
Preparation : Before handling this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form.[2][3]
-
Donning PPE : Put on all required PPE as outlined in the table above. This includes a lab coat, safety goggles, and double gloves.
-
Handling the Compound :
-
Post-Handling :
Spill Management Protocol
In the event of a this compound spill, follow these procedures immediately:
-
Alert Personnel : Notify all personnel in the immediate area of the spill.
-
Containment :
-
For Dry Spills : Avoid generating dust.[3] Use a dry clean-up procedure, such as gently sweeping the material or using a vacuum cleaner fitted with a HEPA filter.[3] Dampen the material with water to prevent dusting before sweeping.[3]
-
For Wet Spills : Absorb the spill with an inert material (e.g., sand, vermiculite) and shovel it into a suitable container for disposal.[2]
-
-
Cleanup :
-
Disposal : Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled container for proper disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
-
Waste Collection : Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Storage : Store the waste container in a secure, designated area away from incompatible materials.
-
Disposal : Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
